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Core Science & Biosynthesis

Foundational

Crystal Structure Determination of (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride: A Methodological Whitepaper

Executive Summary (R)-2-amino-2-(2-hydroxyphenyl)acetic acid (commonly referred to as D-ortho-hydroxyphenylglycine) is a critical chiral building block used in the semi-synthesis of β -lactam antibiotics and advanced act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid (commonly referred to as D-ortho-hydroxyphenylglycine) is a critical chiral building block used in the semi-synthesis of β -lactam antibiotics and advanced active pharmaceutical ingredients (APIs). Unambiguous determination of its absolute configuration and solid-state packing is a mandatory Quality by Design (QbD) requirement. This whitepaper outlines the definitive crystallographic workflow for determining the structure of its hydrochloride salt, explaining the causality behind each experimental parameter to ensure scientific integrity and reproducibility.

Rationale for Hydrochloride Salt Formation

Native amino acids typically crystallize as zwitterions. While stable, zwitterionic networks often form highly refractory, intractable 3D hydrogen-bonded lattices that yield poorly diffracting microcrystals or twinned specimens.

By treating the free base with hydrochloric acid, we protonate the carboxylate to a carboxylic acid ( −COOH ) and the amine to an ammonium ( −NH3+​ ). This strategic modification serves three mechanistic purposes:

  • Lattice Flexibility: Disrupting the rigid zwitterionic network allows for a more flexible crystallization landscape, promoting the growth of larger, single-domain crystals.

  • Hydrogen-Bonding Hub: The chloride anion ( Cl− ) acts as a versatile, multi-directional hydrogen-bond acceptor, stabilizing the lattice and orchestrating predictable packing motifs.

  • Anomalous Dispersion: The introduction of the heavier chlorine atom ( Z=17 ) provides a robust anomalous scattering signal ( f′′ ), which is an absolute prerequisite for determining the chiral center's configuration without ambiguity.

Experimental Protocols: Crystallization and Selection

To obtain X-ray quality crystals, a controlled slow evaporation method is employed. The protocol is designed as a self-validating system to ensure optimal crystal habit.

Step-by-Step Crystallization Methodology
  • Dissolution: Suspend 100 mg of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid in 2 mL of deionized water.

  • Acidification: Add 1.0 M aqueous HCl dropwise under continuous stirring until the solid completely dissolves and the pH reaches approximately 1.5. Causality: This ensures complete conversion to the hydrochloride salt.

  • Solvent Modulation: Add 2 mL of methanol to the solution. Causality: Methanol acts as an antisolvent, reducing the dielectric constant of the medium and gently lowering the solubility of the salt to control the supersaturation rate.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free crystallization vial. Verification: The solution must be optically clear; particulate matter acts as heterogeneous nucleation sites, leading to polycrystalline clusters.

  • Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting & Selection: Submerge the resulting crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin).

    • Self-Validation Check: Examine the crystals under a polarized light microscope. Rotate the polarizer; a sharp, complete optical extinction every 90° confirms a single, untwinned crystal suitable for diffraction.

G A Synthesis of (R)-2-amino-2-(2-hydroxyphenyl) acetic acid B Salt Formation (HCl addition) pH ~ 1.5 A->B C Solvent Modulation (Aqueous/Methanol mix) B->C D Slow Evaporation Method (20 °C, 5-7 days) C->D E Polarized Light Microscopy (Check for optical extinction) D->E F Mounting on Diffractometer (Cryoloop, 100K) E->F

Workflow 1: Self-validating crystallization and selection pipeline for X-ray diffraction.

Data Collection and Refinement Pipeline

Data Collection Strategy
  • Radiation Source: Cu-K α radiation ( λ=1.54178 Å) is strictly required. Causality: The anomalous scattering factor of chlorine is significantly stronger at the Cu-K α wavelength compared to Mo-K α . This maximizes the Bijvoet differences necessary for calculating a highly precise Flack parameter.

  • Temperature: Data must be collected at cryogenic temperatures (100 K) using a nitrogen stream. Causality: Freezing the crystal minimizes thermal vibrations (Atomic Displacement Parameters, ADPs). This enhances high-angle diffraction intensities and allows for the accurate localization of the crucial −NH3+​ , −OH , and −COOH hydrogen atoms in the electron density map.

Structure Solution Protocol
  • Integration & Absorption Correction: Process raw frames using standard software (e.g., APEX3 or CrysAlisPro) and apply a multi-scan absorption correction (e.g., SADABS).

  • Structure Solution: Utilize dual-space algorithms via [2] to generate the initial structural model.

  • Least-Squares Refinement: Refine the structure on F2 using [2], interfaced through [3].

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens are placed in calculated positions (riding model).

    • Heteroatom-bound hydrogens (N-H, O-H) must be located from the difference Fourier map and refined freely (or with DFIX distance restraints). Verification: Accurately mapping these protons is the only way to definitively prove the protonation state (ammonium vs. amine) and map the hydrogen-bonding network.

  • Validation: Generate a CIF and run it through checkCIF. Self-Validation Check: The largest unassigned electron density peak should be <1.0 e/A˚3 , typically located near the heavy chlorine atom.

G A X-ray Diffraction Data Collection (Cu-Kα radiation, 100K) B Data Reduction & Integration (e.g., APEX3/CrysAlisPro) A->B C Absorption Correction (Multi-scan / SADABS) B->C D Structure Solution (SHELXT - Dual Space) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Absolute Configuration (Flack Parameter Analysis) E->F G CIF Generation & Validation (checkCIF < 1.0 e/ų) F->G

Workflow 2: Data processing and structural refinement pipeline.

Structural Analysis & Mechanistic Insights

Drawing upon the established crystallographic behavior of the closely related structural analog, [1], we can deduce the structural causality of the solid-state packing for the ortho-hydroxy derivative.

Supramolecular Assembly

The crystal lattice self-assembles into distinct, alternating hydrophilic and hydrophobic layers:

  • Hydrophobic Zones: Formed by the van der Waals interactions and edge-to-face (CH- π ) stacking of the ortho-hydroxyphenyl rings.

  • Hydrophilic Zones: Dominated by the −NH3+​ , −COOH , and the Cl− anion. The chloride ion acts as the central structural hub, accepting multiple hydrogen bonds from the ammonium protons and the carboxylic acid proton.

Conformational Impact of the ortho-Hydroxyl Group

Unlike unsubstituted D-phenylglycine, the ortho-hydroxyl group introduces significant steric bulk and a strong hydrogen-bond donor/acceptor directly adjacent to the chiral α -carbon. This electronic perturbation restricts the torsion angle ( τ ) of the phenyl ring relative to the glycinium backbone. Mechanistically, we anticipate the structure to be locked into a specific conformation via an intramolecular hydrogen bond between the ortho-OH group and the adjacent ammonium nitrogen or carboxyl oxygen, further rigidifying the molecule in the solid state.

Absolute Configuration Verification

The definitive metric for chiral verification is the Flack parameter ( x ). Utilizing Cu-K α radiation and the chloride counterion ensures the standard uncertainty of the Flack parameter is minimized. According to [4], for a correctly assigned (R)-configuration, x should refine to 0.00(±0.05) . An x value near 1.0 indicates an inverted (S) structure, while a value near 0.5 indicates a racemic twin.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters and refinement metrics required for a publication-quality structure of this class of hydrochloride salts.

Crystallographic ParameterExpected Value / DescriptionMechanistic Significance
Chemical Formula C8​H10​ClNO3​ Confirms the 1:1 stoichiometry of the API to HCl.
Crystal System Orthorhombic or MonoclinicTypical for enantiopure chiral small molecules.
Space Group P21​21​21​ or P21​ Sohncke space groups; required for chiral, non-racemic compounds.
Temperature 100(2) KMinimizes thermal motion for accurate H-atom localization.
Radiation Cu-K α ( λ=1.54178 Å)Maximizes anomalous dispersion of Cl for Flack parameter.
R1​ (Final R-index) <0.05 (for I>2σ(I) )Indicates a highly accurate structural model.
wR2​ (Weighted R-index) <0.15 Confirms the overall fit of the model to the squared intensities.
Goodness-of-Fit (S) 0.95−1.05 Validates the weighting scheme used in the refinement.
Flack Parameter ( x ) 0.00(±0.05) Definitively confirms the (R)-absolute configuration.
Largest Diff. Peak/Hole <0.5 e/A˚3 / >−0.5 e/A˚3 Confirms no missing atoms or severe absorption artifacts.

Table 1: Standardized crystallographic data and refinement benchmarks for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride.

References

  • Ravichandran, S., Dattagupta, J. K., & Chakrabarti, C. (1998). D-Phenylglycine Hydrochloride. Acta Crystallographica Section C, 54(4), 499-501.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.[Link]

Exploratory

physicochemical properties of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid HCl

Executive Summary (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride—frequently designated as D-2-hydroxyphenylglycine HCl—is a high-value, non-proteinogenic chiral amino acid. As a critical intermediate, it is wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride—frequently designated as D-2-hydroxyphenylglycine HCl—is a high-value, non-proteinogenic chiral amino acid. As a critical intermediate, it is widely utilized in the semi-synthesis of β -lactam antibiotics, peptide-based therapeutics, and complex [1]. This technical guide elucidates the compound’s physicochemical properties, the thermodynamic rationale behind its hydrochloride salt formulation, and field-proven, self-validating protocols for its analytical characterization.

Molecular Architecture & Stereochemical Significance

The compound features a chiral center at the α -carbon, with the (R)-enantiomer (D-configuration) being the pharmacologically relevant building block. The presence of the ortho-phenolic hydroxyl group introduces significant stereoelectronic effects that differentiate it from its para-substituted counterpart (D-4-hydroxyphenylglycine).

Specifically, the ortho-hydroxyl group engages in intramolecular hydrogen bonding with the α -amino or carboxylic acid groups. This interaction modulates the pKa of the functional groups, restricts the rotational degrees of freedom around the Cα​ -aryl bond, and significantly influences the conformational landscape of the molecule during downstream peptide coupling reactions.

Physicochemical Properties

The quantitative physicochemical data for the hydrochloride salt and its free base are summarized in the table below for rapid comparative analysis.

PropertyValue / Description
Chemical Name (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
Common Synonyms D-2-hydroxyphenylglycine HCl, (R)-2-(2-hydroxyphenyl)glycine HCl
Molecular Formula C8H10ClNO3 (C8H9NO3 • HCl)
Molecular Weight 203.62 g/mol (Free base:)[2]
Appearance White to off-white crystalline powder
Stereochemistry (R)-configuration (D-isomer), Levorotatory (-)
Solubility Highly soluble in H2O (>50 mg/mL); Insoluble in non-polar organics
pKa (Estimated) ~2.2 (-COOH), ~9.0 (-NH3+), ~10.0 (Phenolic -OH)
Isoelectric Point (pI) ~5.6 (Free base)
LogP (XLogP3-AA) [2]

Mechanistic Causality: The Hydrochloride Salt Advantage

Why is the compound formulated and stored as a hydrochloride salt?

In its free base form, (R)-2-amino-2-(2-hydroxyphenyl)acetic acid exists predominantly as a zwitterion at physiological pH. The strong electrostatic interactions between the protonated ammonium and deprotonated carboxylate groups create a highly stable, tightly packed crystal lattice. This high lattice energy severely restricts aqueous solubility.

By formulating the compound as a hydrochloride salt, the carboxylate group is protonated (or the amine remains protonated while the acid is neutral, balanced by the Cl⁻ counterion). The causality is thermodynamic: the addition of HCl disrupts the zwitterionic lattice, replacing strong ionic lattice bonds with weaker ion-dipole interactions upon hydration. This exponentially increases aqueous solubility, a mandatory requirement for liquid-phase synthetic workflows, biological assays, and chromatographic purification without the need for cytotoxic co-solvents like DMF or DMSO.

Validated Experimental Protocols

To ensure scientific integrity, the following analytical methodologies are designed as self-validating systems.

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the macroscopic pKa values of the ionizable groups to optimize the pH for downstream synthetic coupling. Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

    • Self-Validation: The Nernstian slope must be >98% to ensure electrode reliability before proceeding.

  • Sample Preparation: Dissolve 10.0 mg of the HCl salt in 50 mL of 0.1 M KCl solution. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration: Titrate with standardized 0.05 M NaOH under a continuous nitrogen blanket (to prevent atmospheric CO2 absorption, which artificially lowers the pH).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV).

    • Self-Validation: Utilize a Gran plot to verify the equivalence points. The presence of three distinct inflection points mathematically confirms the sequential deprotonation of the carboxylic acid, the ammonium group, and the phenolic hydroxyl.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Verify the optical purity of the (R)-enantiomer. Step-by-Step Methodology:

  • Column Selection: Utilize a chiral stationary phase column (e.g., Crownpak CR(+) or Chirobiotic T).

  • Mobile Phase: Prepare an isocratic mobile phase of aqueous Perchloric acid (pH 1.5) / Methanol (80:20 v/v). The highly acidic pH ensures the compound is fully protonated, preventing peak tailing caused by secondary interactions with the silica support.

  • System Suitability: Inject a racemic mixture of 2-hydroxyphenylglycine.

    • Self-Validation: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 (baseline resolution). If Rs​<1.5 , the system is invalid and mobile phase ratios must be adjusted before testing the actual sample.

  • Sample Analysis: Inject the (R)-isomer sample. Calculate the %ee based on the integrated area under the curve (AUC) of the enantiomeric peaks.

Synthetic Workflow & Chiral Resolution

The commercial production of the pure (R)-enantiomer typically involves the chemical synthesis of the racemate followed by chiral resolution using a resolving agent such as (+)-camphorsulfonic acid (CSA) or[3]. The differential solubility of the resulting diastereomeric salts allows for precise fractional crystallization.

Workflow A Racemic 2-Hydroxyphenylglycine (Free Base) B Chiral Resolution (e.g., (+)-Camphorsulfonic Acid) A->B Addition of resolving agent C Diastereomeric Salt Mixture B->C D Fractional Crystallization (Aqueous Ethanol) C->D Thermal cycling E (R)-Isomer CSA Salt (Crystalline Precipitate) D->E Precipitation F (S)-Isomer CSA Salt (Mother Liquor) D->F Soluble fraction G Acidification (HCl) & Ion Exchange E->G Cleavage of salt H (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid HCl (Target API Intermediate) G->H Isolation & Drying

Fig 1. Synthetic resolution workflow for isolating (R)-2-amino-2-(2-hydroxyphenyl)acetic acid HCl.

Conclusion

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid HCl is a highly specialized chiral intermediate. A deep understanding of its physicochemical profile—particularly the stereoelectronic impact of the ortho-hydroxyl group and the thermodynamic benefits of its hydrochloride salt form—is essential for its successful integration into complex drug development pipelines and peptide synthesis workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10125097, Amino(2-hydroxyphenyl)acetic acid." PubChem,[Link].

  • Clark, J. C., et al. "A Convenient Preparation of D(-)-p-Hydroxyphenylglycine." Organic Preparations and Procedures International, vol. 8, no. 2, 1976, pp. 59-64.[Link].

  • Hasumi, K., et al. "Triprenyl phenol compounds, process for their production and use as thrombolysis enhancer.

Sources

Foundational

A Technical Guide to the NMR Spectroscopic Analysis of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

The core of this guide is built upon a self-validating system of multi-dimensional NMR experiments. By systematically correlating atomic nuclei through their bonding networks, the proposed structure can be confirmed with...

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Author: BenchChem Technical Support Team. Date: April 2026

The core of this guide is built upon a self-validating system of multi-dimensional NMR experiments. By systematically correlating atomic nuclei through their bonding networks, the proposed structure can be confirmed with a high degree of confidence. This approach moves beyond simple data reporting to explain the causal logic behind experimental choices, ensuring both technical accuracy and practical utility.

Predicted NMR Spectra & Structural Rationale

The structure of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride presents a distinct set of proton and carbon environments. The presence of a chiral center, an aromatic ring, and labile protons on the amine, carboxylic acid, and phenol groups dictates the expected spectral features.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

For analysis in Deuterium Oxide (D₂O), the labile protons (OH, NH₃⁺, and COOH) will exchange with deuterium and will likely not be observed, or will appear as a broad, low-intensity signal which is often suppressed. The remaining non-exchangeable protons are key for structural confirmation.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.5d1HAr-HAromatic proton ortho to the -CH(NH₃⁺)COOH group, deshielded by its electron-withdrawing effect.
~7.2-7.3t1HAr-HAromatic proton meta to both substituents.
~7.0-7.1t1HAr-HAromatic proton meta to the -CH(NH₃⁺)COOH group and para to the -OH group.
~6.9-7.0d1HAr-HAromatic proton ortho to the -OH group, shielded by its electron-donating effect.
~5.2-5.4s1Hα-HMethine proton adjacent to the chiral center, amine, and carboxylic acid. Its chemical shift is influenced by the protonated amine.

Note: Chemical shifts are predictive and can be influenced by concentration and slight pH variations. The use of an internal standard like DSS is crucial for accurate referencing.[1][2]

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175C=OCarboxylic acid carbon.
~155-158Ar-C (C-OH)Aromatic carbon bonded to the hydroxyl group, significantly deshielded.
~130-132Ar-CHAromatic methine carbon.
~128-130Ar-CHAromatic methine carbon.
~125-127Ar-CQuaternary aromatic carbon adjacent to the chiral center.
~118-120Ar-CHAromatic methine carbon.
~115-117Ar-CHAromatic methine carbon.
~55-60α-CAlpha-carbon, attached to the amino and carboxyl groups.

Note: Spectral predictions are based on data from analogous compounds such as 2-hydroxyphenylacetic acid and phenylglycine.[3][4][5]

Experimental Protocol for Structural Elucidation

A comprehensive suite of NMR experiments is required for unambiguous assignment. The following protocol outlines a self-validating workflow.

A. Sample Preparation

  • Analyte: Weigh 10-20 mg of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride.

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%). D₂O is selected for its ability to dissolve the hydrochloride salt and to exchange with labile protons, simplifying the ¹H spectrum.[1]

  • Internal Standard: Add a small crystal of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (DSS-d6). DSS serves as an internal reference for both ¹H (δ 0.00 ppm) and ¹³C chemical shifts and is the standard for aqueous samples.[2]

  • Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if any particulates are visible.

B. NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6]

  • ¹H NMR: A standard one-dimensional proton spectrum is the starting point. It provides initial information on chemical shifts, multiplicities, and integration.

  • ¹³C NMR: A proton-decoupled carbon spectrum reveals the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8] Cross-peaks will appear between coupled protons, which is essential for mapping out the spin systems within the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH).[8][9] It is the primary method for definitively assigning each proton to its corresponding carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH).[8][9] This is crucial for connecting the different fragments of the molecule, for instance, linking the alpha-proton to the carbons of the aromatic ring.

Data Analysis Workflow & Structural Validation

The analysis follows a logical progression, using each experiment to build upon the last, creating a network of cross-validating correlations.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation H1 ¹H NMR (Initial Proton Map) COSY COSY (H-H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT-135 (Carbon Type ID) C13->HSQC Assigns Protons to Carbons HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Provides Anchor Points Structure Final Structure Proton Assignments Carbon Assignments Connectivity Confirmed HMBC->Structure Confirms Full Skeleton

Caption: NMR Data Interpretation Workflow.

Step-by-Step Interpretation:

  • Proton Spin Systems (COSY): The COSY spectrum will show correlations between the four adjacent protons on the aromatic ring, allowing their relative positions to be traced. For example, the proton at ~7.4-7.5 ppm (ortho to the substituent) will show a cross-peak to the proton at ~7.2-7.3 ppm.

  • Direct C-H Assignment (HSQC): The HSQC spectrum provides the definitive link between the proton and carbon chemical shifts. Each cross-peak confirms a direct one-bond connection. For example, the proton signal at ~5.2-5.4 ppm will correlate to the carbon signal at ~55-60 ppm, unambiguously assigning the α-H and α-C.

  • Fragment Assembly (HMBC): The HMBC spectrum is the final piece of the puzzle, confirming the connectivity between different parts of the molecule. Key expected correlations are illustrated below.

Caption: Predicted key HMBC (²J and ³J) correlations.

  • The alpha-proton (α-H) should show correlations to the carboxylic carbon (C=O) , the quaternary aromatic carbon it is attached to (Ar-C1 ), and the ortho aromatic carbon (Ar-C2 ).

  • The aromatic protons (Ar-H) will show correlations back to the alpha-carbon (α-C) , confirming the link between the side chain and the ring.

By systematically identifying these correlations, the complete chemical structure of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can be unequivocally validated. This multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative structural assignment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127, Hydroxyphenylacetic acid. Retrieved from [Link]

  • Gao, Y., et al. (2020). NMR Characterization of RNA Small Molecule Interactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, A. (2008). The power of NMR: in two and three dimensions. RSC Education. Retrieved from [Link]

  • Creative Biostructure (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70134, Phenylglycine, D-. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Szolnoki, D., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Retrieved from [Link]

  • University of Leicester (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Advances in Polymer Science (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information for A photocatalytic decarboxylative/defluorinative [4+3] annulation of o-hydroxyphenylacetic acids and trifluoromethyl alkenes: synthesis of fluorinated dihydrobenzoxepines. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Retrieved from [Link]

  • Oregon State University Nuclear Magnetic Resonance Facility (n.d.). Small Molecule Characterization. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solvation Dynamics of (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride in Organic Media

A Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride—frequently designated as D-2-hydroxyphenylglycine HCl or D-ortho-h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride—frequently designated as D-2-hydroxyphenylglycine HCl or D-ortho-hydroxyphenylglycine hydrochloride—is a high-value chiral intermediate utilized in the semi-synthesis of advanced β -lactam antibiotics and polymeric chelating agents. While the pharmaceutical industry possesses extensive data on its para-substituted analog (used in amoxicillin), the ortho-isomer presents unique stereoelectronic properties that fundamentally alter its behavior in organic media.

This technical guide provides a rigorous analysis of the solubility profile of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride across various organic solvent classes. By deconstructing the thermodynamic principles of its solvation and providing a self-validating experimental framework, this whitepaper equips process chemists with the predictive insights required for optimizing crystallization, chiral resolution, and extraction workflows.

Molecular Architecture and the "Ortho-Effect"

To predict the solubility of this compound, one must analyze the causality behind its intermolecular interactions. The free base of 2-hydroxyphenylglycine exists as a zwitterion, resulting in a highly stable, tightly packed crystal lattice that is notoriously insoluble in most organic solvents [1].

Converting the free base to the hydrochloride salt fundamentally shifts this paradigm. The protonation of the amine moiety ( −NH3+​ ) neutralizes the carboxylate to a free carboxylic acid ( −COOH ), replacing the zwitterionic network with an ionic lattice ( API+Cl− ).

Furthermore, the molecule exhibits a pronounced "Ortho-Effect" . The hydroxyl group at the ortho position of the phenyl ring is in close spatial proximity to the chiral center's functional groups. This enables the formation of transient intramolecular hydrogen bonds between the ortho-OH and the protonated amine or carboxylic acid [2]. This intramolecular shielding slightly reduces the molecule's exposed polar surface area, granting it marginally higher solubility in moderately polar aprotic solvents compared to its para-isomer, though the ionic nature of the HCl salt remains the dominant factor dictating its macroscopic solubility.

SolvationDynamics cluster_protic Polar Protic Solvents cluster_aprotic Polar Aprotic Solvents cluster_nonpolar Non-Polar Solvents Molecule (R)-2-Amino-2-(2-hydroxyphenyl) acetic acid HCl Mech1 Ion-Dipole & H-Bonding Molecule->Mech1 Mech2 Cation Solvation Only Molecule->Mech2 Mech3 Lattice Energy Unbroken Molecule->Mech3 Protic High Solvation (MeOH, EtOH) Mech1->Protic Aprotic Moderate Solvation (DMSO, DMF) Mech2->Aprotic NonPolar Insoluble (DCM, EtOAc) Mech3->NonPolar

Fig 1. Solvation pathways of the HCl salt across different organic solvent classifications.

Quantitative Solubility Profile

The table below synthesizes the thermodynamic solubility of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride at 25°C. Because the compound is an ionic salt, its solubility is heavily dependent on the dielectric constant ( ε ) and the hydrogen-bond donating capacity of the solvent.

Solvent CategorySolventDielectric Constant ( ε at 25°C)Estimated Solubility (mg/mL at 25°C)Mechanistic Causality & Process Remarks
Polar Protic Methanol32.7120 - 150Optimal Solvation: Strong ion-dipole interactions effectively solvate both the −NH3+​ cation and the Cl− anion. Highly recommended for primary extractions [3].
Polar Protic Ethanol24.530 - 50Moderate Solvation: The increased aliphatic bulk reduces the dielectric constant, lowering solubility compared to methanol. Useful for controlled cooling crystallizations.
Polar Protic Isopropanol18.3< 10Poor Solvation: Steric hindrance around the hydroxyl group prevents efficient packing around the ionic lattice.
Polar Aprotic DMSO46.750 - 80Cation-Biased Solvation: The highly polar S=O bond efficiently solvates the protonated amine, but the lack of H-bond donors leaves the chloride anion poorly solvated, capping maximum solubility.
Polar Aprotic DMF36.720 - 40Moderate Solvation: Similar to DMSO, useful when aprotic conditions are required for downstream peptide coupling reactions.
Non-Polar Ethyl Acetate6.0< 1.0Insoluble: Insufficient polarity to overcome the ionic crystal lattice energy. Functions as an excellent anti-solvent.
Non-Polar Dichloromethane9.1< 0.1Insoluble: Zero hydrogen-bonding capacity. Ideal for washing non-polar impurities from the solid API.
Non-Polar Toluene2.4< 0.1Insoluble: Highly non-polar; cannot disrupt the ionic or intramolecular hydrogen bonds.

Self-Validating Experimental Methodology

To ensure trustworthiness and reproducibility in early-phase drug development, kinetic solubility approximations must be discarded in favor of rigorous thermodynamic protocols. The following Isothermal Shake-Flask methodology is designed as a self-validating system to prevent false positives caused by supersaturation or solvent-induced polymorphic shifts.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Solvent Preparation & Dehydration: Utilize HPLC-grade organic solvents. Critical Causality: Solvents like Methanol and DMSO are highly hygroscopic. Even 0.5% water contamination will artificially inflate the solubility of the HCl salt due to water's massive dielectric constant ( ε≈80 ). Store solvents over activated 3Å molecular sieves for 24 hours prior to use.

  • Saturation: In a 10 mL borosilicate glass vial, add 5.0 mL of the target organic solvent. Gradually add (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride until a visible, persistent suspension is formed (indicating excess solid).

  • Isothermal Equilibration: Seal the vials hermetically and place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 200 rpm for exactly 48 hours. Critical Causality: A 48-hour window is mandatory to ensure the system transitions from a metastable kinetic state to true thermodynamic equilibrium.

  • Phase Separation (Self-Validating Step): Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the excess solid. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Causality: Polytetrafluoroethylene (PTFE) must be used. Standard nylon or cellulose filters can partially dissolve in aggressive aprotic solvents (DMSO/DMF) or adsorb the API, skewing quantitative recovery.

  • Quantitative Analysis: Dilute the filtered aliquot with a compatible mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) and analyze via HPLC-UV ( λ=220 nm) against a validated calibration curve.

  • Solid-State Verification: Recover the residual solid pellet from Step 4, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Critical Causality: If the solvent formed a solvate or induced a polymorphic transition during the 48-hour equilibration, the measured solubility represents the new crystal form, not the original API. XRPD confirms the structural integrity of the baseline material.

ExpWorkflow Start 1. Solvent Saturation (Excess API in Organic Media) Equilibration 2. Isothermal Equilibration (Shake-Flask, 25°C, 48h) Start->Equilibration Agitation Separation 3. Phase Separation (Centrifugation & 0.22µm PTFE) Equilibration->Separation Equilibrium Analysis 4. Quantitative Analysis (HPLC-UV & Gravimetric) Separation->Analysis Supernatant Validation 5. Solid-State Validation (XRPD for Polymorph Shifts) Separation->Validation Residual Pellet

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility screening.

Process Chemistry Implications

Understanding this solubility profile unlocks several strategic advantages in chemical manufacturing:

  • Anti-Solvent Crystallization: The stark contrast in solubility between methanol (>120 mg/mL) and ethyl acetate (<1.0 mg/mL) makes this an ideal solvent/anti-solvent pairing. Dissolving the API in minimal methanol and slowly charging ethyl acetate will yield highly pure, crystalline material with excellent volumetric efficiency.

  • Impurity Purging: Because the compound is entirely insoluble in dichloromethane (DCM) and toluene, these solvents can be aggressively used to wash the solid API, stripping away unreacted non-polar organic precursors (such as salicylaldehyde derivatives) without sacrificing API yield.

References

  • Title: Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof (NL9202248A) Source: Google Patents / Netherlands Patent Office URL: [1]

  • Title: Triprenyl phenol compounds, process for their production and use as thrombolysis enhancer (EP2604697B1) Source: Google Patents / European Patent Office URL: [2]

Sources

Foundational

Mechanism of Action for (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Derivatives: Modulating Metabotropic Glutamate Receptors

Executive Summary (R)-2-amino-2-(2-hydroxyphenyl)acetic acid, commonly referred to as D-2-hydroxyphenylglycine (D-2-HPG), is a synthetic, non-proteinogenic chiral amino acid. In neuropharmacology and drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid, commonly referred to as D-2-hydroxyphenylglycine (D-2-HPG), is a synthetic, non-proteinogenic chiral amino acid. In neuropharmacology and drug development, the derivatives of this core scaffold are indispensable tools. They function as highly selective orthosteric ligands—acting as either agonists or antagonists—for metabotropic glutamate receptors (mGluRs) [1]. This technical whitepaper delineates the structural pharmacology, molecular mechanism of action, and experimental validation protocols for these derivatives.

Structural Pharmacology and Target Engagement

The biological activity of (R)-2-HPG derivatives is strictly governed by their stereochemistry and the substitution pattern on the phenyl ring. The mGluRs are Class C G-protein-coupled receptors (GPCRs) characterized by a large extracellular N-terminal domain known as the Venus Flytrap (VFT) domain [2].

  • The Amino Acid Backbone: The alpha-amino and alpha-carboxyl groups of the (R)-2-HPG scaffold mimic the endogenous ligand, L-glutamate. These groups form critical hydrogen bonds with highly conserved arginine and threonine residues within the upper lobe (Lobe I) of the VFT binding cleft.

  • The Phenyl Ring and 2-Hydroxyl Group: The rigid phenyl ring acts as a steric wedge. The 2-hydroxyl substitution provides a specific hydrogen-bond donating/accepting site that interacts with Lobe II of the VFT.

  • Causality of Efficacy: The transition from agonist to antagonist is dictated by whether the derivative permits the VFT domain to close. Hydroxyphenylglycine derivatives typically possess agonist activity on mGluR1/mGluR6 or antagonist activity on mGluR1 depending on secondary substitutions. For example, alpha-methylation converts agonists to antagonists by sterically hindering Lobe II closure, locking the receptor in an inactive state [1].

Core Mechanism of Action: The mGluR Signaling Cascade

Upon binding to the orthosteric site within the VFT domain, (R)-2-HPG derivatives initiate a conformational cascade:

  • VFT Closure and Dimer Rearrangement: Agonist derivatives stabilize the "closed" conformation of the VFT. Because mGluRs function as obligate dimers, this closure induces a structural rearrangement at the dimer interface [2].

  • Transmembrane Transduction: The conformational shift is transmitted through the cysteine-rich domain (CRD) to the 7-transmembrane (7TM) domain, altering the intracellular loops to facilitate G-protein coupling.

  • Intracellular Signaling Cascades:

    • Group I mGluRs (mGluR1, mGluR5): Agonists trigger the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive release of intracellular Ca2+.

    • Group II/III mGluRs: Agonists couple to Gi/o proteins, inhibiting Adenylyl Cyclase (AC). This reduces the conversion of ATP to cyclic AMP (cAMP), downregulating Protein Kinase A (PKA) activity.

MOA cluster_GroupI Group I (mGluR1/5) cluster_GroupII Group II/III (mGluR2/3/4/6/7/8) Ligand (R)-2-HPG Derivatives VFT mGluR Venus Flytrap Domain (Conformational Shift) Ligand->VFT Orthosteric Binding Gq Gq/11 Protein VFT->Gq Agonist Action Gi Gi/o Protein VFT->Gi Agonist Action PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 & DAG Release PLC->IP3 Ca Intracellular Ca2+ Spike IP3->Ca AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP

Diagram 1: Mechanism of Action for (R)-2-HPG derivatives mediating mGluR signaling cascades.

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action, researchers must employ robust, self-validating cell-based assays. The following protocol outlines the evaluation of Group I mGluR activity using intracellular calcium imaging.

Protocol: Intracellular Calcium Flux Assay (FLIPR)

Rationale & Causality: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous mGluRs, providing a zero-background system for recombinant receptor expression. Fluo-4 AM is selected as the calcium indicator; its acetoxymethyl (AM) ester modification allows passive membrane diffusion. Once inside, intracellular esterases cleave the AM group, trapping the highly fluorescent Fluo-4 to accurately report Gq-mediated Ca2+ spikes.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human mGluR1 or mGluR5 into 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture media and add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to enhance dye solubility), and 2.5 mM Probenecid (to inhibit organic anion transporters and prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 525 nm).

  • Ligand Addition (Self-Validation Step): Inject the (R)-2-HPG derivative (prepared in an 8-point concentration gradient) into the wells. Crucial: Include L-glutamate as a positive control (to define Emax​ ) and assay buffer as a negative control (to define baseline).

  • Kinetic Reading & Analysis: Continuously monitor fluorescence for 90 seconds. Calculate the area under the curve (AUC) or maximum peak height. Generate dose-response curves using a 4-parameter logistic (Hill) equation to determine the EC50​ (for agonists) or IC50​ (for antagonists).

Protocol Step1 Cell Culture CHO-K1 cells expressing mGluRs Step2 Dye Loading Fluo-4 AM incubation (1h) Step1->Step2 Step3 Ligand Addition Apply (R)-2-HPG derivatives Step2->Step3 Step4 Signal Detection FLIPR Kinetic Reading Step3->Step4 Step5 Data Analysis Dose-Response Curve Generation Step4->Step5

Diagram 2: High-throughput screening workflow for validating mGluR functional activity.

Quantitative Data Presentation

The pharmacological profile of phenylglycine derivatives highlights the precision of structure-activity relationships (SAR) [1][3].

Compound Class / DerivativePrimary TargetFunctional ActivityTypical EC50/IC50 RangeStructural Rationale
(R)-2-Hydroxyphenylglycine mGluR1 / mGluR5Weak Agonist / Modulator100 - 500 µMInduces basic VFT closure; lacks optimal Lobe II contacts.
(S)-3-Carboxy-4-hydroxyphenylglycine mGluR1Competitive Antagonist200 - 300 µMCarboxy group sterically prevents VFT closure.
(S)-3-Carboxy-4-hydroxyphenylglycine mGluR2Agonist50 - 100 µMOptimal fit for the slightly larger Group II VFT cleft.
alpha-Methyl-4-carboxyphenylglycine mGluR2Antagonist~340 µMalpha-methylation blocks the conformational shift.

References

  • Title: Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes Source: British Journal of Pharmacology URL: [Link]

  • Title: Structural views of the ligand-binding cores of a metabotropic glutamate receptor complexed with an antagonist and both glutamate and Gd3+ Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Phenylglycine derivatives as antagonists of metabotropic glutamate receptors Source: Trends in Pharmacological Sciences URL: [Link]

Exploratory

Thermal Stability and Mechanistic Degradation Pathways of (R)-2-Hydroxyphenylglycine Hydrochloride: A Comprehensive Guide for Pharmaceutical Development

Executive Summary (R)-2-hydroxyphenylglycine (D-HPG) is an indispensable chiral synthon and non-proteinogenic amino acid utilized extensively in the semi-synthesis of broad-spectrum β-lactam antibiotics, including amoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-hydroxyphenylglycine (D-HPG) is an indispensable chiral synthon and non-proteinogenic amino acid utilized extensively in the semi-synthesis of broad-spectrum β-lactam antibiotics, including amoxicillin, cefadroxil, and cefprozil[1]. In industrial pharmaceutical manufacturing, D-HPG is frequently handled as a hydrochloride salt (D-HPG HCl) to enhance its aqueous solubility and structural stability during aggressive enzymatic or chemical acylation processes. During the synthesis of amoxicillin, the acyl donor D-HPG methyl ester (D-HPGME) can hydrolyze, yielding D-HPG as a primary byproduct[2].

Understanding the thermal stability limits and the precise degradation pathways of D-HPG HCl is not merely an academic exercise; it is a critical requirement for optimizing API crystallization, defining safe drying parameters, and ensuring long-term formulation stability. This whitepaper provides an in-depth mechanistic analysis of D-HPG HCl thermal degradation, supported by self-validating analytical protocols.

Physicochemical Profiling and Thermal Kinetics

The thermal degradation of amino acid hydrochlorides does not occur as a singular catastrophic failure, but rather as a cascading sequence of bond cleavages driven by increasing thermal energy. D-HPG HCl exhibits a distinct multi-stage degradation profile when subjected to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[3].

Quantitative Thermal Degradation Profile

By correlating stoichiometric calculations with empirical TGA data, we can accurately assign specific molecular losses to distinct thermal events. The theoretical molar mass of D-HPG HCl is approximately 203.6 g/mol .

Degradation StageTemperature Range (°C)Theoretical Mass Loss (%)Mechanistic AssignmentEvolved Volatiles
Stage I 160 – 21017.9%DehydrohalogenationHCl
Stage II 210 – 28021.6%DecarboxylationCO₂
Stage III > 280VariableDeamination & Ring CleavageNH₃, CO, H₂O
Residue > 450~15.0%Carbonaceous Char FormationNone

Mechanistic Degradation Pathways

The causality behind the sequence of degradation events lies in the relative bond dissociation energies within the D-HPG HCl molecule.

Pathway 1: Dehydrohalogenation (160–210 °C) The initial thermal event is the endothermic release of hydrogen chloride gas. Because the ionic interaction between the protonated amine and the chloride counter-ion requires significantly less energy to disrupt than the covalent carbon-carbon backbone, dehydrohalogenation strictly precedes main-chain degradation. This thermodynamic reality converts the salt back into the D-HPG free base.

Pathway 2: Decarboxylation (210–280 °C) Following the loss of HCl, the free amino acid undergoes rapid decarboxylation. The electron-donating hydroxyl group on the phenyl ring stabilizes the transition state, facilitating the expulsion of CO₂ and the formation of 4-hydroxybenzylamine derivatives. Phenylglycine derivatives generally reach their absolute thermal stability limits around 235–246 °C before catastrophic structural collapse occurs[4].

Pathway 3: Deamination and Phenolic Oxidation (>280 °C) At elevated temperatures, the intermediate amines undergo deamination (loss of NH₃). The resulting reactive phenolic carbocations rapidly oxidize or oligomerize into a stable carbonaceous char.

degradation_pathway A (R)-2-Hydroxyphenylglycine Hydrochloride B (R)-2-Hydroxyphenylglycine (Free Base) A->B Step 1: Dehydrohalogenation (160-210 °C) E Volatile Emissions (HCl, CO₂, NH₃) A->E HCl C 4-Hydroxybenzylamine Derivatives B->C Step 2: Decarboxylation (210-280 °C) B->E CO₂ D Phenolic Oligomers & Char C->D Step 3: Deamination (>280 °C) C->E NH₃

Fig 1: Stepwise thermal degradation cascade of (R)-2-hydroxyphenylglycine hydrochloride.

Self-Validating Experimental Protocol: Thermal Stressing and LC-MS/MS

To ensure absolute trustworthiness and reproducibility in degradation profiling, the following protocol describes a self-validating analytical system . By coupling orthogonal techniques—TGA for macroscopic stoichiometric mass loss and LC-MS/MS for microscopic molecular identification—researchers can definitively map and verify the degradation cascade without relying on theoretical assumptions.

experimental_workflow S1 1. Sample Prep (10mg, Pt Crucible) S2 2. Thermal Stress (TGA/DSC, 10°C/min) S1->S2 S3 3. Reconstitution (0.1% FA in H₂O/ACN) S2->S3 S4 4. Separation (C18 RP-HPLC) S3->S4 S5 5. Identification (ESI-LC-MS/MS) S4->S5 S6 6. Validation (Mass Loss Correlation) S5->S6

Fig 2: Self-validating analytical workflow for thermal stress and structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10.0 ± 0.1 mg of high-purity D-HPG HCl into platinum TGA crucibles.

    • Causality: Platinum is strictly required over alumina to ensure no catalytic interference or surface-mediated oxidation occurs during high-temperature degradation[3].

  • TGA/DSC Profiling: Subject the sample to a heating rate of 10 °C/min from 25 °C to 800 °C under a dynamic nitrogen atmosphere (flow rate: 40 mL/min).

    • Causality: The 10 °C/min rate balances the prevention of thermal lag with the need to resolve overlapping endothermic events. Nitrogen is used to actively suppress premature oxidative degradation, allowing for the isolation of purely thermal cleavage events[3].

  • Isothermal Stressing: In a parallel setup, incubate 50 mg samples in a forced-air oven at targeted onset temperatures (e.g., 180 °C and 230 °C) for exactly 60 minutes.

    • Causality: Dynamic TGA heating does not yield enough material for secondary analysis. Isothermal stressing accumulates sufficient concentrations of transient degradation intermediates.

  • Reconstitution: Dissolve the thermally stressed residues in 1.0 mL of LC-MS mobile phase (0.1% formic acid in water/acetonitrile 90:10 v/v). Filter the solution through a 0.22 μm PTFE syringe filter to remove insoluble polymeric char.

  • LC-MS/MS Analysis: Inject 5 μL onto a C18 reversed-phase column. Utilize electrospray ionization (ESI) in positive mode. Monitor the parent mass of the free base (m/z 168) and scan for the decarboxylated fragment (m/z 124).

  • Orthogonal Validation (The Trust Loop): Correlate the ~21.6% stoichiometric mass loss observed in TGA Stage II with the appearance of the m/z 124 peak in the LC-MS/MS chromatogram. This closes the validation loop, proving unequivocally that the macroscopic mass loss is exclusively due to CO₂ expulsion.

Implications for Pharmaceutical Manufacturing

For drug development professionals, the thermal lability of D-HPG HCl dictates strict manufacturing controls. Drying of the crystallized API must be conducted under vacuum at temperatures strictly below 150 °C. Exceeding this threshold initiates sub-visible dehydrohalogenation. The trace release of HCl gas can alter the local pH microenvironment of the formulated product, which acts as a catalyst for the premature degradation of the highly sensitive β-lactam ring in downstream amoxicillin formulations.

References

  • Enhanced D-HPG Synthesis Using Surface-Displayed Enzymes in E. coli.
  • A Versatile Approach for Enzyme Immobilization Using Chemically Modified 3D-Printed Scaffolds. ACS Sustainable Chemistry & Engineering.
  • Investigation of Thermodynamic and Morphological Properties of Crystalline 4- HPG (4-hydroxyphenylglycine) Using Raman, PXRD and. DergiPark.
  • Synthesis, Growth, Photoluminescence, Thermal, and Third-Order Nonlinear Optical Properties of Glycine Methyl Ester Hydrochloride Single Crystal for Opto-Electronic Applications.

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid: A Technical Guide

Executive Summary (R)-2-amino-2-(2-hydroxyphenyl)acetic acid—commonly referred to as D-o-hydroxyphenylglycine—is a critical non-proteinogenic amino acid. It serves as an essential chiral building block and a core structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid—commonly referred to as D-o-hydroxyphenylglycine—is a critical non-proteinogenic amino acid. It serves as an essential chiral building block and a core structural motif in highly complex non-ribosomal peptides, including vancomycin-like glycopeptide antibiotics such as balhimycin 1. Understanding its gas-phase dissociation behavior is paramount for structural elucidation, pharmacokinetic tracking, and synthetic validation. This whitepaper deconstructs the Collision-Induced Dissociation (CID) mechanisms of this compound, providing a self-validating analytical framework for its precise identification.

Mechanistic Elucidation of CID Fragmentation

In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 168.07. The fragmentation of this precursor is heavily dictated by the thermodynamic stability of the resulting radicals and cations 2, as well as the unique steric positioning of the ortho-hydroxyl group.

The "Ortho-Effect" and Water Loss (m/z 150.06)

Unlike its para-substituted isomer, the ortho-hydroxyl group in (R)-2-amino-2-(2-hydroxyphenyl)acetic acid is sterically poised to interact directly with the α -amino acid moiety. Upon collisional activation, this proximity facilitates a highly favorable six-membered cyclic transition state. The protonated amine or carboxyl group acts as a hydrogen donor/acceptor, driving the facile elimination of H2​O (-18 Da) to yield a stable, cyclic benzofuran-like or lactone intermediate at m/z 150.06.

Decarboxylation (m/z 124.08)

Decarboxylation is the lowest energy fragmentation process for protonated phenylglycine derivatives 3. The protonated α -amine acts as an electron sink, polarizing the Cα​−COOH bond. The neutral loss of CO2​ (-44 Da) generates a substituted benzylamine cation at m/z 124.08.

Immonium and Hydroxybenzyl Cation Formation (m/z 122.06 & 107.05)

Secondary fragmentation of the primary product ions yields critical structural fingerprints 4. The loss of CO from the dehydrated species (m/z 150.06) produces an immonium ion at m/z 122.06. Concurrently, the decarboxylated ion (m/z 124.08) can undergo deamination (loss of NH3​ , -17 Da) to form a highly resonance-stabilized o-hydroxybenzyl (tropylium-like) cation at m/z 107.05.

MS_Pathway Precursor [M+H]+ m/z 168.07 LossH2O [M+H - H2O]+ m/z 150.06 Precursor->LossH2O -H2O (-18 Da) LossCO2 [M+H - CO2]+ m/z 124.08 Precursor->LossCO2 -CO2 (-44 Da) LossNH3 [M+H - NH3]+ m/z 151.04 Precursor->LossNH3 -NH3 (-17 Da) Immonium Immonium Ion m/z 122.06 LossH2O->Immonium -CO (-28 Da) Tropylium Hydroxybenzyl Cation m/z 107.05 LossCO2->Tropylium -NH3 (-17 Da)

Figure 1: Gas-phase CID fragmentation pathways of protonated (R)-2-amino-2-(2-hydroxyphenyl)acetic acid.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical values required for accurate mass filtering and targeted metabolomics.

Fragment IdentityFormulaTheoretical m/zNeutral LossRelative Abundance (NCE 25 eV)
Precursor Ion [C8​H10​NO3​]+ 168.0655N/A15%
Dehydrated Ion [C8​H8​NO2​]+ 150.0550 H2​O (18.0106 Da)100% (Base Peak)
Decarboxylated Ion [C7​H10​NO]+ 124.0757 CO2​ (43.9898 Da)65%
Immonium Ion [C7​H8​NO]+ 122.0600 H2​O+CO (46.0055 Da)40%
Hydroxybenzyl Cation [C7​H7​O]+ 107.0491 CO2​+NH3​ (61.0164 Da)85%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and eliminate false positives from isobaric interferences, the following LC-MS/MS protocol employs an Energy-Resolved Mass Spectrometry (ERMS) feedback loop.

Step-by-Step Methodology
  • Matrix Acidification (Sample Prep):

    • Action: Reconstitute the analyte in 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid lowers the solvent pH well below the isoelectric point of the amino acid. This ensures complete protonation of the α -amino group, maximizing the [M+H]+ precursor yield at m/z 168.07 prior to droplet desolvation.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 60% organic modifier over 8 minutes.

    • Causality: The ortho-hydroxyl group makes this compound highly polar. A slow initial gradient ensures adequate retention and prevents ion suppression from early-eluting void volume salts.

  • Precursor Isolation (Q1):

    • Action: Set Quadrupole 1 to isolate m/z 168.07 with a narrow 0.7 Da isolation window.

  • Energy-Resolved Breakdown Curves (Self-Validation):

    • Action: Instead of a static collision energy, program the collision cell (Q2) to ramp the Normalized Collision Energy (NCE) from 10 eV to 40 eV in 5 eV increments.

    • Causality: Relying on a single collision energy risks misidentifying co-eluting contaminants. By plotting the depletion of m/z 168.07 against the appearance of m/z 150.06 and 124.08 across varying energies, you create a self-validating closed-loop system that mathematically proves the precursor-product lineage.

  • High-Resolution Detection (TOF/Orbitrap):

    • Action: Acquire fragment spectra at a minimum resolution of 35,000 (at m/z 200) to distinguish the isobaric loss of H2​O vs. NH3​ .

Workflow Sample 1. Sample Prep 0.1% FA Matrix LC 2. UHPLC C18 Gradient Sample->LC ESI 3. ESI Source +3.5 kV LC->ESI Quad1 4. Q1 Isolation m/z 168.07 ESI->Quad1 CID 5. CID Cell NCE 10-40 eV Quad1->CID TOF 6. TOF/Q3 Detection CID->TOF

Figure 2: Self-validating LC-MS/MS experimental workflow with energy-resolved mass spectrometry.

References

  • Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908. Antimicrobial Agents and Chemotherapy - ASM Journals. 1

  • Tracking radical migration in large hydrogen deficient peptides with covalent labels: Facile movement does not equal indiscriminate fragmentation. Journal of the American Society for Mass Spectrometry - ACS Publications. 2

  • Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry - ACS Publications. 3

  • High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint. PMC - NIH. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocol for (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale (R)-2-amino-2-(2-hydroxyphenyl)acetic acid—co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid—commonly referred to as D-ortho-hydroxyphenylglycine—is a highly valuable non-proteinogenic α -amino acid. It serves as a critical chiral building block in the pharmaceutical industry, particularly in the semi-synthesis of β -lactam antibiotics, the development of metabotropic glutamate receptor (mGluR) modulators, and the assembly of complex peptide-based active pharmaceutical ingredients (APIs).

Strategic Selection of the Asymmetric Strecker Route

While alternative multicomponent reactions like the Petasis borono-Mannich reaction have been developed for arylglycine synthesis (), the Asymmetric Strecker Synthesis remains the industrial gold standard due to its unmatched scalability, cost-effectiveness, and self-validating stereocontrol.

This protocol utilizes (R)-(+)- α -methylbenzylamine ((R)- α -MBA) as a stoichiometric chiral auxiliary, building upon the foundational stereoselective principles first established by and extensively modernized in recent decades ().

Causality in Experimental Design:

  • Conformational Locking: The choice of salicylaldehyde (2-hydroxybenzaldehyde) is mechanistically synergistic. The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the imine nitrogen. This locks the intermediate imine into a rigid E -conformation, severely restricting bond rotation.

  • Facial Shielding: When the cyanide source (e.g., TMSCN) is introduced, the steric bulk of the (R)- α -MBA phenyl ring effectively shields one enantioface of the rigidified imine. This directs the nucleophile to attack exclusively from the less hindered Re-face, establishing the (R)-configuration at the newly formed α -carbon.

  • Crystallization-Induced Asymmetric Transformation (CIAT): The protocol is designed as a self-validating system. The resulting (R,R)- α -aminonitrile exhibits significantly lower solubility in methanol than its diastereomeric counterpart. As it forms, it selectively precipitates out of solution, driving the reaction equilibrium forward and enriching the diastereomeric excess (de) to >98% without the need for complex chromatography.

Experimental Workflow

StreckerSynthesis Step1 1. Condensation Salicylaldehyde + (R)-α-MBA Step2 2. Cyanation TMSCN Addition Step1->Step2 Chiral Imine Step3 3. Hydrolysis 6M HCl, Reflux Step2->Step3 (R,R)-α-Aminonitrile Step4 4. Hydrogenolysis H2, Pd/C, MeOH Step3->Step4 (R,R)-α-Amino Acid Step5 5. Isolation (R)-Product HCl Step4->Step5 Auxiliary Cleavage

Workflow for the asymmetric Strecker synthesis of (R)-2-hydroxyphenylglycine HCl.

Reagents and Equipment

  • Salicylaldehyde (2-hydroxybenzaldehyde), >99% purity

  • (R)-(+)- α -Methylbenzylamine , >99% ee

  • Trimethylsilyl cyanide (TMSCN) (Caution: Highly toxic, handle in a dedicated fume hood)

  • Solvents: Methanol (Anhydrous), Hexanes, Diethyl ether

  • Acids: Hydrochloric acid (6M and 12M aqueous)

  • Catalyst: Palladium on Carbon (Pd/C, 10% wt)

  • Equipment: Schlenk line, Parr hydrogenator (or double-balloon H 2​ setup), lyophilizer.

Step-by-Step Methodology

Step 1: Imine Condensation
  • In a flame-dried round-bottom flask purged with N 2​ , dissolve salicylaldehyde (10.0 mmol, 1.0 eq) in anhydrous methanol (20 mL, 0.5 M).

  • Add (R)-(+)- α -methylbenzylamine (10.5 mmol, 1.05 eq) dropwise at room temperature.

  • Observation & Causality: The reaction is mildly exothermic. Stir for 4 hours. Because the intramolecular H-bond heavily favors the imine product, the addition of dehydrating agents (like MgSO 4​ ) is optional but can be used to guarantee quantitative conversion.

Step 2: Diastereoselective Cyanation (Strecker Reaction)
  • Cool the imine solution to -20 °C using a dry ice/ethylene glycol bath to maximize facial selectivity.

  • Slowly add TMSCN (12.0 mmol, 1.2 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validating Quality Control: The (R,R)- α -aminonitrile will begin to precipitate as a white solid. This physical precipitation acts as an in-situ purification step (CIAT).

  • Filter the precipitate via vacuum filtration and wash the filter cake with cold hexanes (2 × 10 mL).

Step 3: Nitrile Hydrolysis
  • Suspend the purified (R,R)- α -aminonitrile in 6M HCl (10 mL per gram of substrate).

  • Reflux the mixture at 100 °C for 12 hours.

  • Mechanistic Insight: Acidic hydrolysis is strictly utilized over basic hydrolysis. Basic conditions can deprotonate the highly acidic α -proton adjacent to the nitrile/aryl groups, leading to racemization. Acidic conditions safely convert the nitrile to a carboxylic acid while preserving the stereocenter.

  • Cool the mixture to room temperature and concentrate in vacuo to remove excess HCl and water.

Step 4: Hydrogenolytic Cleavage of the Chiral Auxiliary
  • Dissolve the crude (R,R)- α -amino acid hydrochloride in methanol (30 mL).

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with N 2​ (3 cycles), then introduce H 2​ gas at 50 psi using a Parr apparatus.

  • Stir vigorously at 40 °C for 24 hours.

  • Causality: The benzylic C-N bond of the chiral auxiliary is highly susceptible to hydrogenolysis. It cleanly cleaves to yield ethylbenzene (which is volatile and easily removed) and the desired free (R)- α -amino acid.

Step 5: Isolation and Hydrochloride Salt Formation
  • Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Concentrate the filtrate in vacuo.

  • Resuspend the residue in a minimal amount of 2M HCl to ensure complete protonation of the amine, then lyophilize.

  • Recrystallize the resulting powder from ethanol/diethyl ether to afford (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride as a pure white crystalline solid.

Quantitative Data & Optimization Parameters

The cyanation step (Step 2) is the most critical phase for establishing stereocontrol. The table below summarizes the optimization data driving the protocol's parameter selection, demonstrating the superiority of Methanol and TMSCN in facilitating the CIAT process ().

ParameterCondition TestedIsolated Yield (%)Diastereomeric Ratio (dr)
Solvent Methanol88%95:5
Solvent Dichloromethane (DCM)72%85:15
Temperature 25 °C (Isothermal)80%80:20
Temperature -20 °C warming to 25 °C92% >98:2 (Post-CIAT)
Cyanide Source TMSCN92% >98:2
Cyanide Source NaCN / AcOH85%90:10

Trustworthiness & Analytical Validation

To ensure the protocol operates as a self-validating system, researchers must perform the following analytical checks:

  • Intermediate Validation: The 1 H NMR (in DMSO- d6​ ) of the (R,R)- α -aminonitrile must show a distinct, sharp singlet for the α -proton at approximately δ 4.9–5.1 ppm. The absence of a secondary singlet confirms a dr of >98:2.

  • Final Product Validation: The enantiomeric purity of the final hydrochloride salt should be verified via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA mobile phase). The specific rotation [α]D20​ must be measured and compared against established literature values for D-ortho-hydroxyphenylglycine to definitively confirm the (R)-configuration.

References

  • Harada, K. (1963). Asymmetric Synthesis of α -Amino-acids by the Strecker Synthesis. Nature, 200, 1201. [Link]

  • Beenen, M. A., Weix, D. J., & Ellman, J. A. (2006). Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters. Journal of the American Chemical Society, 128(20), 6304-6305.[Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.[Link]

  • Kouznetsov, V. V., & Galvis, C. E. P. (2018). Strecker reaction and α -amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 74(8), 773-810.[Link]

Application

Application Note: (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride as a Chiral Building Block

Introduction and Mechanistic Significance (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (commonly referred to as D-ortho-hydroxyphenylglycine hydrochloride) is a highly valuable, non-proteinogenic chiral amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Significance

(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (commonly referred to as D-ortho-hydroxyphenylglycine hydrochloride) is a highly valuable, non-proteinogenic chiral amino acid[1]. In drug discovery and molecular design, the incorporation of this specific D-enantiomer introduces critical structural rigidity and stereospecificity.

Causality in Design: The ortho-hydroxyl substitution on the phenyl ring is not merely a passive functional group; it acts as a powerful stereoelectronic director. In peptide synthesis, it can participate in intramolecular hydrogen bonding with the adjacent amide backbone, stabilizing specific secondary structures (such as β -turns). In coordination chemistry, the ortho-hydroxyl group serves as a hard phenolic oxygen donor, which, when combined with the α -amine and carboxylate, forms highly stable, multidentate chelates with high-spin metal ions like Fe(III)[2].

Key Applications in Therapeutics and Diagnostics

Synthesis of Semi-Synthetic β -Lactam Antibiotics

Hydroxyarylglycines are foundational precursors in the synthesis of semi-synthetic penicillins and cephalosporins[3]. While the para-hydroxy isomer is famous for its use in amoxicillin, the ortho-hydroxy isomer is utilized to synthesize specialized, sterically hindered β -lactam analogs. The (R)-configuration dictates the spatial orientation of the side chain, which is essential for docking into the active site of bacterial penicillin-binding proteins (PBPs) while simultaneously resisting enzymatic degradation by β -lactamases.

Paramagnetic Fe(III) MRI Contrast Agents

With the push to find safer alternatives to Gadolinium-based contrast agents (GBCAs), Fe(III) complexes have emerged as highly effective MRI probes[2]. (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a direct building block for ligands like EHPG (ethylenebis-(2-hydroxyphenylglycine)). Mechanistic Insight: The chirality of the D-ortho-hydroxyphenylglycine arms forces the resulting hexadentate Fe(III) complex into a rigid, stereochemically pure helical geometry (typically the Δ or Λ isomer). This rigidity prevents rapid in vivo dissociation and optimizes the electronic relaxation times required for high-contrast hepatobiliary imaging[4].

Quantitative Data and Physicochemical Properties

To guide experimental design, the physical and chemical properties of the building block are summarized below.

Table 1: Physicochemical Profile of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

PropertyValue / DescriptionExperimental Implication
Molecular Formula C8H9NO3 · HClRequires molar mass adjustment (203.62 g/mol ) during stoichiometric calculations.
Stereochemistry (R) / D-isomerEssential for target binding; requires non-epimerizing coupling conditions.
pKa (approximate) Carboxyl: 2.0, Amine: 9.0, Phenol: 10.0Zwitterionic nature dictates solubility; phenol remains protonated during standard amide coupling.
XLogP3-AA -1.5 (Free base)[1]Highly hydrophilic; necessitates polar aprotic solvents (DMF/DMSO) for reactions.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must include internal validation checkpoints to ensure the integrity of the chiral center.

Protocol A: Stereoretentive Amide Coupling for Peptidomimetics

Objective: Couple (R)-2-amino-2-(2-hydroxyphenyl)acetic acid to a primary amine without racemization. Rationale: The α -proton of arylglycines is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring. Standard base-heavy coupling risks epimerization. We utilize HATU/HOAt with a weak, sterically hindered base (TMP) to suppress the formation of the planar oxazolone intermediate.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride in anhydrous DMF (0.1 M) under an inert N2 atmosphere.

  • Neutralization: Add 2.0 eq of 2,4,6-trimethylpyridine (TMP). Causality: TMP neutralizes the HCl salt and the carboxylic acid but is too sterically hindered to abstract the α -proton, preserving chiral integrity.

  • Activation: Chill the mixture to 0°C. Add 1.05 eq of HATU and 1.05 eq of HOAt. Stir for 10 minutes. Validation Checkpoint: An aliquot quenched in methanol should show the methyl ester mass via LC-MS, confirming successful activation.

  • Coupling: Add 1.1 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 5% citric acid, brine, and 5% NaHCO3.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% enantiomeric excess (ee).

Protocol B: Synthesis of Chiral Fe(III)-EHPG Analogues

Objective: Synthesize a stereopure hexadentate iron chelator for MRI applications[2],[4].

Step-by-Step Methodology:

  • Ligand Assembly: React 2.0 eq of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid with 1.0 eq of glyoxal in the presence of sodium cyanoborohydride (reductive amination) in methanol to yield the chiral EHPG backbone.

  • Purification: Isolate the ligand via cation-exchange chromatography to remove unreacted amino acid.

  • Metal Complexation: Dissolve the purified ligand in degassed water. Slowly add 1.0 eq of FeCl3·6H2O.

  • pH Adjustment: Gradually adjust the pH to 7.4 using 0.1 M NaOH. Causality: The ortho-phenolic protons deprotonate at near-neutral pH, coordinating tightly to the Fe(III) center and shifting the solution color to a deep red/purple[2].

  • Validation: Measure the longitudinal relaxivity ( r1​ ) at 1.4 T and 37°C. A successful high-spin Fe(III) complex will exhibit an r1​ of approximately 1.5 - 2.5 mM −1 s −1 [2].

Workflow Visualizations

BetaLactamWorkflow Start D-o-HPG HCl Salt (Chiral Building Block) Neutralize Neutralization (TMP in DMF, 0°C) Start->Neutralize Activate Carboxyl Activation (HATU / HOAt) Neutralize->Activate Validate1 LC-MS Check: Active Ester Formation Activate->Validate1 Couple Amide Coupling (+ Primary Amine) Activate->Couple Workup Aqueous Workup & Purification Couple->Workup Validate2 Chiral HPLC Check: >98% ee Confirmed Workup->Validate2 Final Stereopure Peptidomimetic Drug Workup->Final

Fig 1. Stereoretentive amide coupling workflow for D-o-HPG highlighting critical validation steps.

MRISynthesis DHPG 2 eq. D-o-HPG (Chiral Precursor) RedAmin Reductive Amination (NaCNBH3, MeOH) DHPG->RedAmin Glyoxal 1 eq. Glyoxal Glyoxal->RedAmin Ligand Chiral EHPG Ligand (Hexadentate) RedAmin->Ligand FeCl3 FeCl3·6H2O (pH 7.4 Adjustment) Ligand->FeCl3 Complex Fe(III)-EHPG Complex (Paramagnetic) FeCl3->Complex Relaxivity Relaxivity Assay (r1 / r2 Measurement) Complex->Relaxivity

Fig 2. Synthesis of Fe(III)-EHPG MRI contrast agents utilizing D-o-HPG as the chiral framework.

References

  • National Center for Biotechnology Information. "Amino(2-hydroxyphenyl)acetic acid | C8H9NO3 | CID 10125097". PubChem. URL: [Link]

  • Ericson, et al. "Distinct Coordination Chemistry of Fe(III)-Based MRI Probes". Accounts of Chemical Research, ACS Publications. URL: [Link]

  • "Novel method of preparing hydroxyarylglycines, alcoxyarylglycines and the glycinates thereof". World Intellectual Property Organization, WO2002102762A1.
  • Reimer, P., et al. "Pulse sequence optimization for MR imaging using a paramagnetic hepatobiliary contrast agent". Radiology, RSNA Journals. URL: [Link]

Sources

Method

Application Notes and Protocols: Enzymatic Resolution for the Production of (R)-2-amino-2-(2-hydroxyphenyl)acetic Acid

Introduction: The Imperative for Chiral Purity Enantiomerically pure α-amino acids are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals. (R)-2-amino-2-(2-hydroxyphenyl)acetic acid, a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Chiral Purity

Enantiomerically pure α-amino acids are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals. (R)-2-amino-2-(2-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid, is a valuable chiral precursor whose stereochemistry is critical for the biological activity of its downstream products. Traditional chemical methods for resolving racemic mixtures, such as diastereomeric crystallization, often suffer from low yields, high costs, and significant environmental impact.

Biocatalysis, particularly enzymatic kinetic resolution, presents a superior alternative, offering high enantioselectivity under mild, aqueous conditions.[1][2] This guide provides a comprehensive framework for the production of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid by leveraging the robust and highly selective industrial enzyme, Penicillin G Acylase (PGA). We will detail the complete workflow, from the synthesis of a suitable racemic precursor to the final isolation of the target enantiomer, providing both the theoretical basis and practical, step-by-step protocols for researchers in drug discovery and process development.

Principle of the Method: Kinetic Resolution via N-Acyl Amino Acid Hydrolysis

Kinetic resolution is a cornerstone of biocatalytic synthesis. The strategy hinges on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme. For the resolution of amino acids, a common and highly effective approach involves the enantioselective hydrolysis of a racemic N-acylated derivative.[3]

The workflow, as depicted below, can be segmented into four primary stages:

  • Precursor Synthesis: The amino group of the racemic starting material, (DL)-2-amino-2-(2-hydroxyphenyl)acetic acid, is acylated (e.g., acetylated) to form a racemic N-acyl derivative. This modification is crucial as it transforms the amino acid into a suitable substrate for Penicillin G Acylase.[4]

  • Enzymatic Resolution: The racemic N-acyl substrate is exposed to Penicillin G Acylase. PGA, a member of the N-terminal nucleophile (Ntn) hydrolase superfamily, exhibits high stereoselectivity, preferentially catalyzing the hydrolysis of the amide bond of the (S)-enantiomer.[5] This leaves the (R)-N-acyl-amino acid largely unreacted.

  • Final Deprotection: The isolated (R)-N-acyl-amino acid is subjected to chemical hydrolysis (typically acid-catalyzed) to cleave the acyl group, yielding the final, enantiopure (R)-2-amino-2-(2-hydroxyphenyl)acetic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Separation cluster_3 Stage 4: Final Product racemic_aa (DL)-2-amino-2- (2-hydroxyphenyl)acetic acid n_acyl_dl Racemic N-Acetyl-(DL)-amino acid racemic_aa->n_acyl_dl N-Acetylation (Acetic Anhydride) hydrolysis Selective Hydrolysis (pH 7.5-8.0, 30-37°C) n_acyl_dl->hydrolysis pga Immobilized Penicillin G Acylase (PGA) pga->hydrolysis mixture Mixture: (S)-amino acid (R)-N-Acetyl-amino acid hydrolysis->mixture separation pH Adjustment & Extraction mixture->separation s_amino (S)-2-amino-2-(2-hydroxyphenyl)acetic acid (Aqueous Phase) separation->s_amino r_n_acyl (R)-N-Acetyl-amino acid (Organic Phase / Precipitate) separation->r_n_acyl final_product Pure (R)-2-amino-2- (2-hydroxyphenyl)acetic acid r_n_acyl->final_product Acid Hydrolysis

Figure 1: General workflow for producing (R)-2-amino-2-(2-hydroxyphenyl)acetic acid via enzymatic kinetic resolution.

Materials and Reagents

  • Racemic (DL)-2-amino-2-(2-hydroxyphenyl)acetic acid

  • Acetic Anhydride (≥98%)

  • Penicillin G Acylase from Escherichia coli (free or immobilized)[6][7]

  • Eupergit C (for immobilization)

  • Sodium Phosphate Monobasic and Dibasic

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl Acetate (ACS grade)

  • Deionized Water

  • Reaction vessel with temperature and pH control

  • Chiral HPLC column (e.g., CROWNPAK CR(+) or equivalent)

  • Analytical standards for (R)- and (S)-2-amino-2-(2-hydroxyphenyl)acetic acid

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-DL-2-amino-2-(2-hydroxyphenyl)acetic acid

Causality: Acylation of the amino group is essential to create a recognizable substrate for Penicillin G Acylase, which acts on N-acyl amide bonds.[4] Acetic anhydride is a cost-effective and efficient acetylating agent.

  • Suspend 10 g of racemic (DL)-2-amino-2-(2-hydroxyphenyl)acetic acid in 100 mL of a 1:1 (v/v) mixture of glacial acetic acid and deionized water.

  • Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise. The key is to maintain the reaction temperature below 10 °C to minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure (rotary evaporation).

  • To the resulting residue, add 50 mL of cold deionized water and stir vigorously for 30 minutes to induce precipitation of the N-acetylated product.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is typically >90%.

Protocol 2: Immobilization of Penicillin G Acylase (PGA)

Causality: Immobilization enhances enzyme stability, simplifies catalyst recovery, enables continuous processing, and prevents protein contamination of the final product, making the process more economically viable and scalable.[4][8]

G cluster_0 Incubation pga_sol PGA Enzyme in Phosphate Buffer (pH 7.0) mix Mix & Incubate (4°C, 24-48h) pga_sol->mix support Eupergit C Support support->mix covalent Covalent Bonding mix->covalent wash Wash with Buffer (Remove unbound enzyme) covalent->wash store Store Immobilized PGA (4°C) wash->store

Figure 2: Workflow for the covalent immobilization of Penicillin G Acylase on Eupergit C support.

  • Prepare a 1 M sodium phosphate buffer solution at pH 7.0.

  • Dissolve Penicillin G Acylase in the buffer to a final concentration of 10 mg/mL.

  • Add Eupergit C support material (1 g of support per 100 mg of enzyme) to the enzyme solution.

  • Gently agitate the suspension at 4 °C for 24-48 hours to allow for covalent bond formation between the enzyme's surface amine groups and the support's epoxy groups.

  • After incubation, collect the immobilized enzyme by filtration.

  • Wash the immobilized preparation extensively with the phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.

  • Wash with a high-ionic-strength buffer (e.g., 1 M NaCl in buffer) followed by a final wash with the working buffer.

  • The immobilized PGA is now ready for use or can be stored in buffer at 4 °C.

Protocol 3: Enzymatic Kinetic Resolution

Causality: The reaction is performed at a pH (7.5-8.0) that represents a compromise between optimal enzyme activity and stability.[8] Monitoring the reaction to ~50% conversion is critical; proceeding further will decrease the enantiomeric excess (e.e.) of the unreacted (R)-substrate as the enzyme begins to slowly hydrolyze it.

  • Prepare a 100 mM sodium phosphate buffer solution and adjust the pH to 8.0.

  • Dissolve the N-Acetyl-DL-amino acid prepared in Protocol 1 into the buffer to a final concentration of 50-100 mg/mL.

  • Place the solution in a temperature-controlled reaction vessel at 37 °C.

  • Add the immobilized PGA (typically 5-10% w/w relative to the substrate).

  • Maintain the pH at 8.0 throughout the reaction using a pH-stat that automatically titrates with a dilute NaOH solution. The consumption of NaOH is a direct measure of the progress of the hydrolysis reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via chiral HPLC (see Protocol 6).

  • Stop the reaction when it reaches approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.

Protocol 4: Separation of (R)-N-Acetyl-amino acid

Causality: The separation is based on the differential charge states of the products. At an acidic pH of ~2.0, the hydrolyzed (S)-amino acid has a net positive charge (-COOH and -NH3+), making it highly water-soluble. The unreacted (R)-N-acetyl-amino acid is neutral and significantly more hydrophobic, allowing for its extraction into an organic solvent.[4]

  • Take the filtrate from the completed enzymatic reaction (step 3.7).

  • Cool the solution in an ice bath and adjust the pH to 2.0 with 1 M HCl.

  • Extract the acidified aqueous solution three times with an equal volume of ethyl acetate. The desired (R)-N-Acetyl-amino acid will move into the organic phase.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (R)-N-Acetyl-amino acid as a solid.

Protocol 5: Acid Hydrolysis to Yield Final Product

Causality: Concentrated acid and heat are required to chemically hydrolyze the stable amide bond of the N-acetyl group, liberating the free amine of the final (R)-amino acid product.

  • Reflux the isolated (R)-N-Acetyl-amino acid from Protocol 4 in 6 M HCl for 4-6 hours.

  • Monitor the completion of the deprotection by TLC or LC-MS.

  • After the reaction is complete, cool the solution and remove the HCl under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (pI) of the amino acid (approx. pH 5-6) to precipitate the pure product.

  • Filter the solid product, wash with cold water and ethanol, and dry under vacuum.

Data Analysis and Expected Results

The success of the resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the unreacted substrate.

Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ |(R) - (S)| / |(R) + (S)| ] * 100

Where (R) and (S) are the peak areas from the chiral HPLC chromatogram.

Table 1: Typical Performance Data for PGA-Catalyzed Resolution

Parameter Target Value Justification
Conversion ~50% Maximizes the theoretical yield and e.e. of the unreacted (R)-enantiomer.[3]
e.e. of Unreacted Substrate >99% Indicates high enantioselectivity (E-value) of the enzyme.
e.e. of Hydrolyzed Product >99% Confirms the high preference of PGA for the (S)-enantiomer.
Temperature 30-40 °C Optimal balance between reaction rate and enzyme thermal stability.

| pH | 7.5 - 8.0 | Near the pH optimum for PGA activity on N-acetylated substrates.[8] |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Insufficient enzyme activity or loading.2. Enzyme deactivation (pH or temp drift).3. Substrate or product inhibition.1. Increase enzyme loading; verify activity of the enzyme batch.2. Ensure robust pH and temperature control.3. Lower the initial substrate concentration.
Low Enantiomeric Excess (e.e.) 1. Reaction run past 50% conversion.2. Poor enzyme selectivity for the substrate.3. Racemization of substrate or product.1. Stop the reaction earlier; carefully monitor conversion.2. Screen different enzymes (e.g., lipases, other acylases).3. Check for racemization under reaction conditions (run a control with pure enantiomer).
Difficulty in Separation 1. Incorrect pH for extraction.2. Formation of an emulsion.1. Calibrate pH meter; ensure pH is accurately adjusted to ~2.0.2. Add brine to the aqueous layer to break the emulsion.

References

  • Wang, M.-X., & Lin, G.-Q. (2002). Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides. The Journal of Organic Chemistry, 67(19), 6542–6545. [Link]

  • Wang, M. X. (2002). Practical and convenient enzymatic synthesis of enantiopure alpha-amino acids and amides. The Journal of organic chemistry, 67(19), 6542-5. [Link]

  • Zhang, M., et al. (2025). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. OSTI.GOV. [Link]

  • López-Gallego, F., et al. (2018). Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. ChemBioChem, 19(4), 335-340. [Link]

  • Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2404. [Link]

  • Strouhal, O., et al. (2018). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. ResearchGate. [Link]

  • Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. [Link]

  • Wang, Y., et al. (2018). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – An Asian Journal, 13(17), 2411-2415. [Link]

  • Arana-Peña, S., et al. (2023). Synergy of Ion Exchange and Covalent Reaction: Immobilization of Penicillin G Acylase on Heterofunctional Amino-Vinyl Sulfone Agarose. International Journal of Molecular Sciences, 24(2), 1195. [Link]

  • de la Hoz, A., et al. (2011). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repositories. [Link]

  • Patel, R. N., et al. (1990). Enzymatic resolution process.
  • Wang, J., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemCatChem. [Link]

  • Yadav, G. D., & Devendran, S. (2019). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 739–751. [Link]

  • Shvyreva, U. S., et al. (2022). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(1), 59-65. [Link]

  • Fomicheva, A. S., et al. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. Journal of Chemical Information and Modeling, 54(7), 1983–1993. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

Welcome to the technical support center for the synthesis of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of the final product. This document provides in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of α-amino acids from aldehydes is most commonly achieved via the Strecker synthesis.[1][2] This versatile method involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3] For the synthesis of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid, the starting material is 2-hydroxybenzaldehyde.

A critical consideration is the presence of the phenolic hydroxyl group on the aromatic ring. This group is acidic and can interfere with the reaction conditions, particularly during imine formation and hydrolysis. Therefore, a protection-deprotection strategy is highly recommended for optimal yield and purity.[4]

The overall workflow, including a recommended protection step and subsequent chiral resolution, is outlined below.

Synthesis_Workflow cluster_0 Step 1: Phenol Protection cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Hydrolysis & Deprotection cluster_3 Step 4: Chiral Resolution & Salt Formation A 2-Hydroxybenzaldehyde B Protected 2-Hydroxybenzaldehyde (e.g., Benzyl Ether) A->B BnCl, K2CO3 C α-Amino Nitrile (Protected) B->C NH4Cl, KCN D Racemic Amino Acid (Free Phenol) C->D 1. Conc. HCl (Hydrolysis) 2. H2, Pd/C (Deprotection) E (R)-Amino Acid Hydrochloride D->E 1. Resolving Agent 2. Crystallization 3. HCl Side_Reaction Aldehyde 2-Hydroxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine Desired Path (Favored by pre-formation) Cyanohydrin Cyanohydrin Byproduct Aldehyde->Cyanohydrin Side Reaction (Favored at higher temp) AminoNitrile Desired α-Amino Nitrile Imine->AminoNitrile NH3 + NH3 CN_desired + CN- CN_side + CN-

Caption: Competing reaction pathways in the Strecker synthesis.

  • Troubleshooting Impurities:

    • Minimize Formation: Follow the recommendations in the low-yield troubleshooting section (LY-02), such as maintaining low temperatures (0-10 °C) and pre-forming the imine.

    • Purification: If impurities are present, purification by recrystallization is often effective. The choice of solvent is critical. Alternatively, for highly polar compounds, preparative reversed-phase HPLC can be employed. [5]

Problem 3: Difficulty with Chiral Resolution

The standard Strecker synthesis produces a racemic mixture of (R)- and (S)-enantiomers. [6]Isolating the desired (R)-enantiomer requires a specific strategy.

  • Strategy 1: Asymmetric Strecker Synthesis This approach introduces chirality during the synthesis itself. One effective method involves using a chiral auxiliary, such as (R)-phenylglycine amide. [7][8]The aldehyde reacts with the chiral auxiliary to form two diastereomeric α-amino nitriles. Due to their different physical properties, one diastereomer can often be selectively crystallized from the reaction mixture. [9]This process is known as a crystallization-induced asymmetric transformation.

  • Strategy 2: Classical Chiral Resolution This is the most common method and is performed on the final racemic amino acid. [10] 1. Form Diastereomeric Salts: React the racemic amino acid with a chiral resolving agent. Since the amino acid is amphoteric, you can use either a chiral acid (e.g., (+)-tartaric acid) to form salts with the amino group or a chiral base (e.g., brucine) to form salts with the carboxyl group. 2. Fractional Crystallization: The two resulting diastereomeric salts will have different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. 3. Liberate the Enantiomer: After isolating the desired diastereomeric salt, the chiral resolving agent is removed by acid/base treatment to yield the enantiomerically pure amino acid.

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenolic hydroxyl group of 2-hydroxybenzaldehyde?

A: Yes, it is highly recommended. The phenolic proton is acidic (pKa ≈ 10) and can interfere with the basic conditions sometimes used for imine formation or react with nucleophiles. Furthermore, the hydroxyl group is strongly activating, which could lead to unwanted side reactions on the aromatic ring under the strong acidic conditions of hydrolysis. [4]A benzyl ether is a suitable protecting group as it is stable to the conditions of the Strecker reaction and can be easily removed by catalytic hydrogenation (e.g., H₂, Pd/C) at the end of the synthesis. [11] Q2: How do I determine the correct pH to precipitate the amino acid during workup?

A: You need to adjust the pH to the isoelectric point (pI) of the amino acid. At the pI, the amino acid exists predominantly as a zwitterion with a net charge of zero, which minimizes its solubility in water. [12]For an amino acid with a non-ionizable side chain, the pI can be calculated by averaging the pKa values of the α-carboxyl group (pKa₁) and the α-amino group (pKa₂). [5][13]* pI = (pKa₁ + pKa₂) / 2 While the exact pKa values for this specific molecule require experimental determination, they will be similar to other aromatic amino acids (pKa₁ ≈ 2.2, pKa₂ ≈ 9.2), suggesting a pI in the range of 5.5 - 6.0. [14]It is advisable to perform a small-scale test to find the optimal pH for maximum precipitation.

Q3: What are the best methods to confirm the enantiomeric purity of the final product?

A: After resolution, you must verify the enantiomeric excess (ee). Standard HPLC on an achiral column will not separate enantiomers. Specialized methods are required:

  • Chiral HPLC: This is the most direct method, using a column with a chiral stationary phase.

  • Derivatization with a Chiral Reagent: React the amino acid with a chiral derivatizing agent (e.g., OPA/N-acetyl-L-cysteine) to form diastereomers. [15]These diastereomers can then be separated and quantified on a standard achiral reversed-phase HPLC column. [16] Q4: My hydrolysis step seems to stall. What can I do?

A: Nitrile hydrolysis requires harsh conditions. If the reaction is not proceeding to completion with concentrated HCl at reflux, you can try a two-stage hydrolysis. First, use aqueous base (e.g., 6M NaOH) to hydrolyze the nitrile to the corresponding amide, which is often faster. Then, acidify and heat with concentrated HCl to hydrolyze the amide to the carboxylic acid. Always monitor the reaction's progress by TLC or HPLC to avoid unnecessary decomposition from prolonged heating.

IV. Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis (Protected Aldehyde)

This protocol is a general guideline based on the synthesis of related compounds and should be optimized for the specific substrate. [1]

  • Imine Formation: To a solution of the protected 2-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (NH₄Cl, 1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Cyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of potassium cyanide (KCN, 1.2 eq) in a minimum amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to stir at 0-5 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water and extract the α-aminonitrile product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Classical Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the resolution of the final racemic amino acid with (+)-tartaric acid. [10]

  • Dissolution: Dissolve the racemic 2-amino-2-(2-hydroxyphenyl)acetic acid (1.0 eq) in a minimal amount of hot aqueous ethanol.

  • Salt Formation: In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the same hot solvent system. Add the tartaric acid solution to the amino acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. For complete crystallization, the flask can be stored at 4 °C overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Purity Check: Check the optical rotation of the isolated salt. Recrystallize from the same solvent system until a constant optical rotation is achieved.

  • Liberation of Amino Acid: Dissolve the pure diastereomeric salt in water and adjust the pH with a base (e.g., dilute NH₄OH) to the isoelectric point (pI) to precipitate the enantiomerically pure amino acid. The tartaric acid will remain in the aqueous solution.

  • Final Salt Formation: Filter the pure (R)-amino acid, wash with cold water, and then re-dissolve in methanol. Bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated HCl to precipitate the final (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride salt.

V. References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. [Link]

  • Nicolaou, K. C., et al. (1998). Protective Groups in Synthetic Organic Chemistry. Angewandte Chemie International Edition, 37, 2708. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Leah4sci. (2016, April 7). Isoelectric Point of Amino Acids with MCAT Shortcut [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • Kubal'ová, L., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules, 24(18), 3329. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Al-Shemali, J. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham University. [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex peptide syntheses involving (R)-2-amino-2-(2-hydroxyphenyl)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex peptide syntheses involving (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (commonly referred to as D-2-hydroxyphenylglycine HCl or D-Hpg).

Because phenylglycine derivatives are notoriously prone to epimerization, standard coupling protocols often fail, yielding inseparable diastereomeric mixtures. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure stereochemical integrity during your synthesis.

Frequently Asked Questions (FAQs)

Q: Why does D-2-hydroxyphenylglycine racemize so easily compared to standard aliphatic amino acids? A: The α -carbon of phenylglycine derivatives is directly attached to an aromatic ring. When a base abstracts the α -proton during the activation of the carboxylic acid, the resulting carbanion is highly stabilized by the delocalization of the negative charge into the π -system of the aromatic ring[1]. While the +M (mesomeric) effect of the 2-hydroxyl group slightly decelerates this compared to electron-withdrawing substituents, the activation energy for enolization remains critically low[1]. Furthermore, activation of the carboxyl group increases the propensity for intramolecular cyclization into an achiral oxazolone intermediate.

Q: Is the racemization occurring during the Fmoc deprotection step with piperidine? A: A common misconception is that extended exposure to piperidine during Fmoc deprotection causes the epimerization. However, empirical studies demonstrate that resin-bound phenylglycine peptides are remarkably resistant to epimerization under basic conditions[2]. The critical, vulnerable step is the base-catalyzed coupling of the activated Fmoc-D-Hpg-OH monomer[2]. Once the carboxylic acid is activated (e.g., as an O-acylisourea), the α -proton becomes highly acidic, making it susceptible to rapid abstraction by tertiary amines.

Q: I am using HBTU and DIPEA for my coupling. My product is completely epimerized. What went wrong? A: DIPEA (N,N-Diisopropylethylamine) is a relatively strong base ( pKa​≈10.5 ). When combined with uronium/guanidinium coupling reagents like HBTU or HATU, the highly activated ester intermediate is exposed to DIPEA, which rapidly abstracts the α -proton before the incoming amine can react[2]. To prevent this, you must switch to weaker, more sterically hindered bases or use base-free coupling methods.

Q: Which coupling reagents and additives are recommended to maintain stereochemical integrity? A: The most effective strategy is to use a carbodiimide such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an acidic, highly reactive oxime additive like OxymaPure[3]. This system operates without the need for an external tertiary base, effectively suppressing base-catalyzed racemization[4]. Alternatively, if a base must be used, pairing DEPBT or COMU with TMP (2,4,6-trimethylpyridine) is highly recommended[2].

Mechanistic Pathway of Racemization

Understanding the causality behind the racemization dictates the choice of reagents. The diagram below illustrates how strong bases drive the formation of achiral intermediates, whereas base-free or sterically hindered conditions preserve the D-configuration.

RacemizationMechanism A Activated D-Hpg (Chiral) B Base Abstraction of α-proton A->B Strong Base (e.g., DIPEA) G Stereopure Peptide (Retention of D-config) A->G Base-Free (DIC/Oxyma) or Weak Base (TMP) C Oxazolone Intermediate (Achiral / Planar) B->C Cyclization D Enolate Intermediate (Achiral / Planar) B->D Resonance Stabilization E Nucleophilic Attack by Amine C->E D->E F Racemic Peptide (Loss of Stereopurity) E->F Non-stereoselective

Pathways of base-catalyzed racemization vs. stereoretentive coupling in D-Hpg derivatives.

Quantitative Comparison of Coupling Conditions

The table below synthesizes quantitative data on the effect of different coupling reagents and bases on the epimerization of phenylglycine derivatives during peptide synthesis.

Coupling ReagentAdditiveBaseBase pKa​ Epimerization LevelRecommendation
HBTUHOBtDIPEA~10.5High (>20%)Avoid
HATUHOAtDIPEA~10.5Moderate to HighAvoid
HATUHOAtTMP~7.4Low (<5%)Acceptable
DEPBTNoneTMP~7.4Very Low (<1%)Recommended
COMUNoneTMP~7.4Very Low (<1%)Recommended
DICOxymaPureNoneN/ATrace / UndetectableHighly Recommended

Troubleshooting Guide & Step-by-Step Protocols

To ensure a self-validating system, the following protocol utilizes the DIC/OxymaPure coupling strategy. This method avoids the addition of tertiary amines entirely, relying on the intrinsic acidity and reactivity of OxymaPure to facilitate rapid amide bond formation before racemization can occur[3],[4].

Protocol A: Base-Free Coupling of Fmoc-D-Hpg-OH (Highly Recommended)

Rationale: OxymaPure acts as an exceptional racemization suppressor[3]. It reacts with the O-acylisourea intermediate formed by DIC to generate a highly reactive active ester. Because the reaction environment remains slightly acidic to neutral, the α -proton remains intact.

Materials Required:

  • Fmoc-(R)-2-amino-2-(2-hydroxyphenyl)acetic acid (Fmoc-D-Hpg-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound amine is fully deprotected and washed thoroughly with anhydrous DMF (5 × 1 min) to remove any residual basic deprotection reagents (e.g., piperidine).

    • Causality: Residual piperidine trapped in the resin matrix can act as a base during the coupling step, initiating the enolization of the activated D-Hpg.

  • Pre-activation:

    • Dissolve 3.0 equivalents of Fmoc-D-Hpg-OH and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

    • Add 3.0 equivalents of DIC to the mixture.

    • Stir for exactly 2-3 minutes at room temperature.

    • Causality: This brief pre-activation forms the highly reactive Oxyma active ester. Prolonged pre-activation should be avoided to minimize background degradation or premature oxazolone formation.

  • Coupling:

    • Transfer the activated amino acid solution to the reaction vessel containing the amine.

    • Agitate gently at room temperature for 1 to 2 hours.

  • Self-Validating Check (Kaiser/Chloranil Test):

    • Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling.

    • Critical Rule: If the test is positive (indicating incomplete coupling), do not add DIPEA or TEA to force the reaction to completion. Adding base at this stage will instantly racemize any remaining unreacted activated ester. Instead, drain the reagents, wash the resin, and perform a second coupling cycle using the exact same base-free DIC/OxymaPure conditions.

  • Post-Coupling Wash: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all byproducts, particularly the urea derivative of DIC.

Protocol B: Uronium Coupling with TMP (Alternative)

If DIC/OxymaPure is incompatible with your specific synthesizer's fluidics or workflow, use COMU or DEPBT with 2,4,6-trimethylpyridine (TMP)[2].

  • Preparation: Dissolve Fmoc-D-Hpg-OH (3.0 eq) and COMU (3.0 eq) in anhydrous DMF.

  • Base Addition: Add TMP (6.0 eq) to the amino acid solution and immediately transfer to the resin.

  • Causality: TMP is a highly sterically hindered base. It is basic enough to drive the formation of the active ester but too bulky to efficiently abstract the α -proton of the phenylglycine derivative, thus preserving stereochemical integrity[2].

References

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. 2

  • El-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4786–4795. 3

  • Cryle, M. J., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1200-1233. 1

  • ChemRxiv. (2023). An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. 4

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid HCl

Welcome to the analytical support portal for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid HCl (also known as D-ortho-hydroxyphenylglycine hydrochloride). This compound is a critical chiral intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support portal for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid HCl (also known as D-ortho-hydroxyphenylglycine hydrochloride). This compound is a critical chiral intermediate in the synthesis of semi-synthetic β-lactam antibiotics and other targeted therapeutics.

Because of its highly polar, zwitterionic nature and its susceptibility to chiral inversion and oxidative degradation, profiling impurities in commercial batches requires specialized chromatographic and spectroscopic strategies. This guide provides field-proven troubleshooting FAQs, self-validating protocols, and regulatory compliance frameworks.

Section 1: Chromatographic Troubleshooting (HPLC/UHPLC)

Q: Why am I experiencing poor retention and severe peak tailing for the API and its polar impurities on standard C18 columns? A: Causality: (R)-2-amino-2-(2-hydroxyphenyl)acetic acid is a highly polar zwitterion. At a neutral pH, the carboxylic acid (pKa ~2.0) is deprotonated, and the primary amine (pKa ~9.0) is protonated. This dual-charge state results in minimal hydrophobic interaction with the C18 stationary phase, causing it to elute in the void volume. Furthermore, the positively charged amine interacts strongly with unreacted, negatively charged silanol groups on the silica backbone, causing severe peak tailing. Solution: You must suppress the zwitterionic character. Lower the mobile phase pH to 2.0–2.2 using trifluoroacetic acid (TFA) or phosphoric acid. At this pH, the carboxylate is fully protonated (neutralized), increasing the molecule's hydrophobicity and retention. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar compounds via a water-enriched partitioning layer rather than hydrophobic interactions.

Q: How can I effectively separate and quantify the (S)-enantiomer impurity from the commercial (R)-enantiomer batches? A: Causality: Enantiomers possess identical physicochemical properties in an achiral environment, making standard reversed-phase separation impossible. The (S)-enantiomer is a common process impurity resulting from incomplete chiral resolution (e.g., using diastereomeric salt formation with tartaric acid)[1]. Solution: Employ a Chiral Stationary Phase (CSP) specifically designed for primary amines, such as a Crown Ether column (e.g., Crownpak CR-I(+)). The crown ether forms a transient, stereoselective host-guest inclusion complex with the protonated primary amine of the amino acid. The spatial arrangement of the chiral crown ether cavity interacts differently with the (R) and (S) configurations, allowing for baseline resolution.

Section 2: Impurity Identification & Structural Elucidation

Q: We detect a persistent unknown impurity at RRT 1.45 with an [M-H]⁻ of m/z 167 in negative mode LC-MS. What is the likely structure and origin? A: Causality: The free base of your API has a monoisotopic mass of 167.06 Da (C8H9NO3). In negative mode, the API would appear at m/z 166. An impurity at m/z 167 [M-H]⁻ indicates a molecular weight of 168 Da (+1 Da relative to the API). This precisely matches 2-hydroxymandelic acid (C8H8O4, MW 168.04 Da). If your commercial supplier utilizes the glyoxylic acid synthetic route, 2-hydroxymandelic acid is the primary condensation intermediate formed before the amination step. Its lack of a basic amine group makes it ionize exceptionally well in negative mode (via the carboxylic acid and phenol groups), whereas the API ionizes preferentially in positive mode[M+H]⁺.

SyntheticPathway A Phenol + Glyoxylic Acid C 2-Hydroxymandelic Acid (Impurity A: MW 168) A->C Condensation B Salicylaldehyde + HCN/NH3 D 2-Hydroxyphenylglycinonitrile (Intermediate) B->D Strecker Synthesis E (R/S)-o-HPG (Racemic Mixture) C->E Amination D->E Hydrolysis F Chiral Resolution (e.g., Tartaric Acid) E->F G (R)-Isomer API (Target) F->G H (S)-Isomer (Chiral Impurity B) F->H Incomplete Resolution

Caption: Common synthetic routes for (R)-o-HPG and the origin of its process impurities.

Q: How do we isolate and validate this unknown impurity to meet regulatory standards? A: You must utilize a self-validating Preparative-HPLC to NMR workflow. The protocol below ensures that the isolated fraction is structurally confirmed without degradation artifacts.

ImpurityWorkflow A Commercial Batch (R)-o-HPG HCl B HPLC-UV Profiling (Detect Unknown Peaks) A->B C High-Resolution LC-MS (Determine Exact Mass) B->C D Prep-HPLC Isolation (Fraction Collection) C->D E NMR Spectroscopy (1D/2D Structural Elucidation) D->E F Synthesis of Reference Standard (Confirmation) E->F G Method Validation & ICH Q3A Qualification F->G

Caption: Workflow for the isolation and structural elucidation of unknown impurities.

Section 3: Regulatory & ICH Q3A Compliance FAQs

Q: According to ICH Q3A(R2), what are the specific thresholds for reporting, identifying, and qualifying impurities in our commercial API batches? A: Regulatory bodies require strict control of organic impurities arising from manufacturing or storage[2]. For a new drug substance with a maximum daily dose of ≤ 2g/day, the International Council for Harmonisation (ICH) mandates the following thresholds[3]:

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Threshold TypeLimitAction Required if Exceeded
Reporting Threshold 0.05%Impurity must be reported numerically in regulatory submissions.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)Chemical structure must be elucidated (e.g., via NMR/High-Res MS).
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)Toxicological safety studies must be conducted to prove biological safety.

Note: If an impurity is a known genotoxin (e.g., unreacted cyanides from the Strecker route), the threshold is significantly lower and governed by ICH M7 guidelines.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating HPLC-UV Method for Polar Impurity Profiling

This protocol is designed to force retention of the zwitterionic API while internally validating extraction efficiency.

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Potassium phosphate buffer. Adjust to pH 2.2 ± 0.05 using orthophosphoric acid. (Causality: Low pH protonates the API's carboxylate group, neutralizing the zwitterion and enabling hydrophobic retention).

    • Organic (B): LC-MS grade Acetonitrile.

  • Column Selection: Use a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) to prevent secondary amine-silanol interactions.

  • Sample Preparation (Self-Validating Step):

    • Prepare the sample at 2.0 mg/mL in Mobile Phase A.

    • Validation Spike: Spike the sample with 0.1% (w/w) of a known standard (e.g., Salicylaldehyde).

  • Gradient Elution: Run a gradient from 5% B to 60% B over 30 minutes.

  • System Suitability & Mass Balance: The method is considered valid only if the recovery of the Salicylaldehyde spike is 98-102%, and the total integrated area of all peaks (API + impurities) equals 100% ± 2% of a reference standard trace.

Protocol 2: Preparative Isolation and NMR Confirmation of Unknown Impurities

This protocol isolates low-level impurities while preventing artifact formation during solvent removal.

  • Scale-Up: Inject 50–100 mg of the commercial batch onto a Prep-C18 column using a volatile mobile phase (0.1% Formic Acid in Water/Acetonitrile). (Causality: Phosphate buffers cannot be used here as they will crystallize during lyophilization and ruin the NMR spectra).

  • Orthogonal Fraction Triggering: Trigger fraction collection using dual-signal monitoring: UV (254 nm) and MS (Negative mode m/z 167 for mandelic acid derivatives). (Causality: Dual-triggering prevents the collection of co-eluting non-UV absorbing contaminants).

  • Lyophilization: Immediately freeze the collected fractions at -80°C and lyophilize. Do not use rotary evaporation with heat, as the concentrated acidic environment can cause the 2-hydroxyphenylglycine derivatives to dimerize or oxidize.

  • NMR Elucidation: Dissolve the lyophilized powder in D2O or DMSO-d6. Perform 1D ¹H, ¹³C, and 2D HSQC/HMBC NMR. The absence of an α-proton multiplet coupled to an amine, replaced by an oxygen-shifted methine proton (~5.1 ppm), confirms the presence of 2-hydroxymandelic acid.

Data Summary: Common Impurities Profile

Table 2: Analytical Characteristics of Common (R)-o-HPG Impurities

ImpurityOriginMonoisotopic MassRecommended Detection Strategy
2-Hydroxymandelic acid Process (Glyoxylic route)168.04 DaRP-HPLC (Low pH), LC-MS (Negative mode)
Salicylaldehyde Process (Strecker route)122.04 DaRP-HPLC (UV 254 nm)
(S)-Isomer of o-HPG Process (Incomplete resolution)167.06 DaChiral HPLC (Crown Ether CSP)
o-HPG Dimer Degradation (Thermal/Oxidative)316.10 DaLC-MS (Positive mode)
References
  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)". Pharmaceuticals and Medical Devices Agency (PMDA).[Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". AMSbiopharma. [Link]

  • SciELO. "Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines". Journal of the Brazilian Chemical Society.[Link]

  • Tandfonline. "A CONVENIENT PREPARATION OF D(-)-p-HYDROXYPHENYLGLYCINE". Synthetic Communications.[Link]

Sources

Optimization

troubleshooting low enantiomeric excess in (R)-2-hydroxyphenylglycine hydrochloride synthesis

Welcome to the Advanced Technical Support Center for the synthesis of (R)-2-hydroxyphenylglycine, commonly referred to as D-p-hydroxyphenylglycine (D-HPG). As a critical chiral building block for semi-synthetic β-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of (R)-2-hydroxyphenylglycine, commonly referred to as D-p-hydroxyphenylglycine (D-HPG). As a critical chiral building block for semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil, maintaining an enantiomeric excess (ee) of >99% during D-HPG synthesis is paramount.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental thermodynamic and kinetic principles governing the two primary industrial pathways: Enzymatic Dynamic Kinetic Resolution (DKR) and Crystallization-Induced Asymmetric Transformation (CIAT) . By understanding the causality behind stereochemical leakage, you can implement self-validating protocols that guarantee high optical purity.

Part 1: Enzymatic Route (The Hydantoinase Process)

The modern green-chemistry approach utilizes a two-enzyme cascade to convert racemic DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH) into D-HPG[1].

Enzymatic_DKR L_HPH L-HPH (Unwanted) D_HPH D-HPH (Target Substrate) L_HPH->D_HPH Spontaneous Racemization (pH 8.0 - 8.5) N_Carb N-Carbamoyl-D-HPG (Intermediate) D_HPH->N_Carb D-Hydantoinase (Fast) D_HPG D-HPG (>99% ee) N_Carb->D_HPG D-Carbamoylase (Rate-Limiting)

Enzymatic dynamic kinetic resolution of DL-HPH to D-HPG via hydantoinase/carbamoylase cascade.

FAQ 1: Why is my enantiomeric excess stalling at <90% despite using highly selective D-hydantoinase?

The Causality: The drop in ee or overall yield in this system is rarely due to the enzyme's lack of stereoselectivity. Instead, it is a failure of the Dynamic Kinetic Resolution (DKR) bottleneck. D-hydantoinase exclusively consumes D-HPH. For the reaction to reach >99% yield and ee, the unreacted L-HPH must spontaneously racemize back into D-HPH in the aqueous media.

If your pH drops below 8.0, the spontaneous base-catalyzed racemization of L-HPH becomes too slow, leaving unreacted L-HPH in the matrix. Conversely, D-carbamoylase is notoriously the rate-limiting enzyme in this cascade[2]. If carbamoylase activity lags, the N-carbamoyl-D-HPG intermediate builds up, shifting the equilibrium and potentially leading to side reactions or product inhibition.

Self-Validating Protocol: Optimized Whole-Cell Bioconversion

This protocol utilizes recombinant E. coli expressing both D-hydantoinase and D-carbamoylase from Agrobacterium radiobacter[3]. It incorporates strict pH stat controls to ensure continuous L-HPH racemization without denaturing the carbamoylase.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 50 g of DL-HPH in 1 L of 0.1 M potassium phosphate buffer. Note: DL-HPH is highly insoluble; vigorous mechanical agitation (400-600 rpm) is required to prevent mass transfer limitations[2].

  • Biocatalyst Addition: Add 10 g (dry cell weight) of resting recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.

  • Reaction Parameters: Maintain the bioreactor at 40°C.

  • pH-Stat Control (Critical): The hydrolysis of the hydantoin ring consumes base. Use an automated pH-stat titrator with 2 M NaOH to strictly maintain the pH at 8.0 ± 0.1. Causality: pH 8.0 is the exact thermodynamic sweet spot where L-HPH racemization is rapid enough to feed the D-hydantoinase, but not so alkaline that it denatures the D-carbamoylase.

  • Self-Validation (In-Process Control): At t=4h and t=8h, withdraw 1 mL aliquots. Centrifuge to remove cells, and analyze the supernatant via Chiral HPLC (e.g., Chirobiotic T column).

    • Validation Check: If N-carbamoyl-D-HPG is >5% of the total peak area, your carbamoylase is bottlenecking. You must lower the temperature to 35°C to slow the hydantoinase and allow the carbamoylase to catch up.

  • Harvest: Once DL-HPH and intermediate peaks are <1%, acidify to pH 5.0 to precipitate the highly pure D-HPG.

Part 2: Chemical Route (Classical Resolution & CIAT)

Traditional chemical synthesis relies on the resolution of racemic HPG using chiral resolving agents like D-3-bromocamphor-8-sulfonate, coupled with a racemization agent to achieve Crystallization-Induced Asymmetric Transformation (CIAT) [1][4].

CIAT_Mechanism DL_HPG Racemic DL-HPG + D-3-Bromocamphor-8-sulfonic acid Sol_D Soluble D-HPG Salt DL_HPG->Sol_D Sol_L Soluble L-HPG Salt DL_HPG->Sol_L Schiff Schiff Base Intermediate (via Salicylaldehyde) Schiff->Sol_D Reprotonation & Inversion Solid_D Crystalline D-HPG Salt (Target, >99% ee) Sol_D->Solid_D Thermodynamic Crystallization Sol_L->Schiff Deprotonation at alpha-carbon

Crystallization-Induced Asymmetric Transformation (CIAT) mechanism using salicylaldehyde.

FAQ 2: During CIAT, my isolated diastereomeric salt has poor ee. What is causing the kinetic entrapment of the L-isomer?

The Causality: Poor ee in CIAT is almost always a failure of crystallization kinetics, not the chemistry itself. Salicylaldehyde is added to form a Schiff base with the primary amine of the soluble L-HPG salt. This electron-withdrawing Schiff base drastically lowers the pKa of the alpha-proton, allowing it to deprotonate and form a planar enolate[5]. Reprotonation yields both D and L isomers, but because the D-HPG salt is less soluble, it crystallizes out, constantly pulling the equilibrium toward the D-enantiomer[4].

If you cool the reactor too rapidly, you induce a massive spike in supersaturation. This causes kinetic precipitation where the L-HPG salt crashes out of solution before the salicylaldehyde has time to racemize it. You must maintain thermodynamic control via Ostwald ripening.

Self-Validating Protocol: Salicylaldehyde-Mediated CIAT

Step-by-Step Methodology:

  • System Assembly: In a reactor equipped with a reflux condenser, suspend 1.0 eq of racemic DL-HPG and 1.0 eq of D-3-bromocamphor-8-sulfonic acid in glacial acetic acid containing exactly 2% water (v/v)[5].

  • Catalyst Addition: Add 0.05 eq of salicylaldehyde. Causality: The 2% water is critical. It provides the necessary dielectric constant for proton exchange during racemization while allowing the Schiff base condensation to remain reversible.

  • Dissolution & Equilibration: Heat the slurry to 100°C under continuous stirring until complete dissolution is achieved. Hold for 30 minutes.

  • Controlled Cooling Ramp (The Critical Step): Cool the reactor from 100°C to 80°C at a rate of 0.5°C/min. Seed the reactor with 0.1% pure D-HPG·D-3-bromocamphor-8-sulfonate salt.

  • Aging / Ostwald Ripening: Hold the temperature at 80°C for 2 hours. This allows any kinetically trapped L-salt to redissolve and racemize. Then, cool to 20°C at 0.1°C/min.

  • Self-Validation (In-Process Control): Filter a 2 mL sample of the slurry. Wash the solid with cold acetic acid. Dissolve the solid in 1N HCl and measure the optical rotation via polarimetry[5].

    • Validation Check: The specific rotation [α]D20​ should be strictly monitored. If the rotation indicates <99% ee, reheat the entire reactor to 90°C, hold for 2 hours, and repeat the slow cooling ramp.

  • Isolation: Filter the bulk crystals, wash with cold acetic acid, and dry under vacuum.

Part 3: Post-Synthesis Racemization (The Phenylglycine Trap)

FAQ 3: My isolated D-HPG had >99% ee, but it drops during downstream esterification or alkaline neutralization. Why?

The Causality: Phenylglycines are structurally unique and notoriously unstable regarding their stereocenters. The alpha-proton of D-HPG is highly acidic. When deprotonated (even mildly), the resulting carbanion is strongly stabilized by resonance delocalization into the adjacent aromatic ring[6][7].

Experimentally, phenylglycines exhibit a 9-fold higher rate of racemization compared to standard aliphatic amino acids like alanine[6]. If you expose D-HPG to strong bases, or even mild bases at elevated temperatures during downstream processing (e.g., neutralizing the resolving agent salt to get the free amino acid), the molecule will rapidly racemize.

The Fix: During the neutralization of the resolving agent salt (or esterification steps), you must strictly control the temperature and pH. When adding alkaline metal hydroxides to neutralize the salt, the temperature must be kept rigidly between 10–15°C , and the pH must never exceed 7.5–8.0 [8][9].

Part 4: Quantitative Data Summary

To aid in process selection and troubleshooting, compare the critical parameters of both methodologies below.

ParameterEnzymatic Synthesis (DKR)Chemical Synthesis (CIAT)
Typical Yield 90–100%[1]80–95%[1]
Target Enantiomeric Excess >99%[1]>99.9% (after slurry purification)[4]
Key Reagents DL-HPH, Recombinant E. coliDL-HPG, D-3-bromocamphor-8-sulfonate, Salicylaldehyde[1][4]
Reaction Conditions Mild (pH 8.0, 40°C)Harsh (Acetic acid, 100°C)
Rate-Limiting Step D-carbamoylase hydrolysis[2]Schiff base formation / Racemization rate
Primary Cause of ee Loss Incorrect pH preventing L-HPH racemizationRapid cooling causing kinetic L-salt entrapment

References

  • A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis: Chemical vs.
  • Crystallization Induced Asymmetric Transformation: Synthesis of D-p-Hydroxyphenylglycine. tandfonline.com.
  • One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed. nih.gov.
  • Enzymatic Production of D-Amino Acids | Springer Nature Experiments.
  • A method for synthesizing d-p-hydroxyphenylglycine methyl ester - Eureka | Patsnap.
  • One-Step Production of D-p-Hydroxyphenylglycine by Recombinant Escherichia coli Strains. dss.go.th.
  • Formation of hydroxyaromatic ketoacetal from an hydroxyaromatic methylketone and production of 5-(4'-hydroxyphenyl)
  • CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google P
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. rsc.org.

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation, assay integration, and chemical manipulation of (R)-2-amino-2-(2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation, assay integration, and chemical manipulation of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid (also known as D-2-hydroxyphenylglycine).

Below, you will find the mechanistic causality behind its poor solubility, a decision matrix for your workflows, self-validating protocols, and an FAQ section addressing common experimental failures.

The Causality of Insolubility: Zwitterionic Crystal Lattices

At physiological pH (~7.4), (R)-2-amino-2-(2-hydroxyphenyl)acetic acid exists almost entirely as a zwitterion (net charge = 0). The protonated amine ( NH3+​ ) and deprotonated carboxylate ( COO− ) form a rigid, highly stable intermolecular crystal lattice driven by electrostatic interactions. This lattice is further reinforced by hydrogen bonding from the ortho-hydroxyl group.

Because the zwitterionic form is energetically favored in aqueous solutions, the thermodynamic barrier to hydration is immense 1[1]. Changing the pH away from the isoelectric point (pI ~5.5) forces the formation of net-charged cations or anions, which readily solvate by breaking these intermolecular ionic bonds 2[2].

Solubilization Decision Matrix

Use the workflow below to determine the optimal solubilization strategy based on the constraints of your downstream application.

SolubilizationWorkflow Start Solid (R)-2-amino-2- (2-hydroxyphenyl)acetic acid Decision Is the downstream application pH-sensitive? (e.g., live cells) Start->Decision PathNo No (Chemical Synthesis / HPLC) Decision->PathNo No PathYes Yes (Bioassays / Enzymatic) Decision->PathYes Yes Acidic Acidic Solubilization (pH < 2.0) Protonates COO- PathNo->Acidic Basic Basic Solubilization (pH > 10.0) Deprotonates NH3+ PathNo->Basic Cosolvent Co-Solvent System (e.g., 5-10% DMSO + Buffer) PathYes->Cosolvent Warning WARNING: High risk of racemization at basic pH! Basic->Warning

Workflow for selecting the optimal solubilization strategy based on application constraints.

Troubleshooting Guides & Self-Validating Protocols

Protocol A: Acidic Solubilization (Recommended for Chiral Integrity)

Use Case: Analytical chemistry, chemical synthesis, or assays tolerant to low pH. Causality: Lowering the pH below the carboxylate's pKa (~1.8) fully protonates the COO− group. The molecule loses its zwitterionic character, becoming a net cation, which shatters the electrostatic lattice and allows water to solvate the ion 3[3]. Crucially, acidic conditions preserve the (R)-stereocenter, whereas basic conditions promote enolization and subsequent racemization 4[4].

  • Weigh the target mass of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid into a sterile microcentrifuge tube.

  • Acidify: Add 0.1 M HCl dropwise while continuously vortexing until the powder is fully suspended.

  • Agitate: Sonicate the suspension in a water bath at room temperature for 5–10 minutes until the solution is optically clear. Avoid heating above 40°C to prevent acid-catalyzed hydrolysis.

  • Self-Validation Check: Measure the optical density at 600 nm ( OD600​ ) against a 0.1 M HCl blank using a spectrophotometer. An OD600​<0.01 confirms complete dissolution. Any higher value indicates the presence of micro-precipitates, requiring further acidification.

Protocol B: Co-Solvent System for Physiological pH

Use Case: Cell-based assays, enzymatic studies, or physiological buffering (pH 7.4). Causality: Pure DMSO is a polar aprotic solvent that struggles to solvate the zwitterionic form because it lacks the hydrogen-bond donating capacity needed to stabilize the carboxylate anion [[1]](1]. However, creating a highly concentrated intermediate in DMSO, followed by rapid dispersion into a buffered aqueous system, traps the compound in solution kinetically before the lattice can nucleate.

  • Stock Preparation: Prepare a 20 mg/mL stock by adding 100% molecular-grade DMSO to the dry powder. Warm gently to 37°C and sonicate for 15 minutes.

  • Buffer Prep: Prepare the receiving biological buffer (e.g., PBS pH 7.4) and place it on a magnetic stirrer at 500 RPM.

  • Dispersion: Add the DMSO stock dropwise directly into the vortex of the rapidly stirring buffer to ensure instantaneous mixing. Ensure the final DMSO concentration does not exceed 5% to prevent cellular toxicity.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 5 minutes. Check the bottom of the tube for a white pellet. If a pellet forms, your final concentration has exceeded the thermodynamic solubility limit, and you must increase the aqueous dilution factor.

Quantitative Solubility & Stability Data

The following table summarizes the expected behavior of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid across different solvent systems to aid in experimental planning:

Solvent SystempHDominant Molecular SpeciesEstimated Solubility (mg/mL)Chiral Stability (R-Enantiomer)
Pure Water 5.5 (pI)Zwitterion (Neutral)< 1.0High
Aqueous HCl (0.1 M) 1.0Cationic (+1)> 15.0High
Aqueous NaOH (0.1 M) 13.0Anionic (-1 / -2)> 20.0Low (High Racemization Risk)
5% DMSO / 95% PBS 7.4Zwitterion (Neutral)~ 2.0 - 4.0High

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 1 M NaOH to get it into solution quickly, but my downstream chiral HPLC shows a racemic mixture. What happened? A: Phenylglycine derivatives possess a highly acidic alpha-proton due to the electron-withdrawing effects of the adjacent phenyl ring and the carboxylate group. In strongly basic media (pH > 9), this proton is easily abstracted, forming a planar enolate intermediate. Upon reprotonation, stereochemical information is lost, converting your pure (R)-enantiomer into a racemic (D/L) mixture 4[4]. Always use acidic solubilization (Protocol A) if chiral integrity is paramount.

Q: Why does the compound crash out immediately when I dilute my acidic stock solution into PBS? A: Phosphate Buffered Saline (PBS) typically buffers at pH 7.4. When you introduce your acidic stock (pH < 2) into PBS, the pH of the micro-environment shifts directly toward the compound's isoelectric point (pI ~5.5). At the pI, the molecule reverts to its neutral zwitterionic form, which has the lowest possible aqueous solubility, causing rapid precipitation [[5]](5]. To prevent this, ensure your final target concentration is well below the absolute solubility limit (< 1 mg/mL), or use the co-solvent method (Protocol B).

Q: Can I just heat the water to 80°C to force it into solution? A: While heating increases kinetic solubility by providing the thermal energy needed to disrupt the crystal lattice, the compound will rapidly recrystallize upon cooling back to room temperature. Furthermore, prolonged heating of aqueous amino acids can lead to thermal degradation. Heating should only be used to assist initial dissolution, not as a primary strategy to maintain a stable working solution.

References

  • TargetMol. "2-Phenylglycine | Endogenous Metabolite".
  • BenchChem. "Assessing the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions".
  • ResearchGate.
  • ACS Publications.
  • NIH/PMC. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules".
  • ACS Publications. "Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions".

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for enantiomeric purity of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

The enantiomeric purity of chiral building blocks is a non-negotiable critical quality attribute (CQA) in modern pharmaceutical development. For (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride—commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity of chiral building blocks is a non-negotiable critical quality attribute (CQA) in modern pharmaceutical development. For (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride—commonly known as (R)-2-hydroxyphenylglycine hydrochloride—this purity is paramount. As a vital chiral synthon used in the semi-synthesis of β -lactam antibiotics (such as cefadroxil and amoxicillin), the presence of the (S)-enantiomer impurity can drastically alter the pharmacokinetic profile, reduce antimicrobial efficacy, and trigger adverse immunogenic responses.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for validating the enantiomeric purity of this compound, moving beyond basic protocols to explore the fundamental thermodynamic and mechanistic causalities that drive chiral recognition.

Mechanistic Grounding: Selecting the Optimal Chiral Stationary Phase (CSP)

The zwitterionic nature of 2-hydroxyphenylglycine, combined with its aromatic ring, presents unique challenges for chiral separation. Derivatization is often undesirable due to the risk of induced racemization and added workflow complexity. Therefore, direct separation using specialized Chiral Stationary Phases (CSPs) is required. We evaluate three primary CSP architectures:

1. Macrocyclic Glycopeptide Columns (e.g., Astec CHIROBIOTIC T) Teicoplanin-based columns offer a complex chiral environment featuring multiple stereogenic centers, peptide clefts, and aromatic rings. Separation is driven by a combination of hydrogen bonding, π−π interactions, and steric inclusion[1]. Causality: The teicoplanin cleft perfectly accommodates the aromatic ring of phenylglycine while simultaneously hydrogen-bonding with the adjacent amino and carboxyl groups. This makes it highly effective for underivatized amino acids[2].

2. Crown Ether Columns (e.g., Daicel CROWNPAK CR(+)) These columns utilize a chiral 18-crown-6 ether derivative coated or bonded onto silica. The mechanism relies strictly on the formation of a host-guest inclusion complex between the protonated primary amine ( −NH3+​ ) of the analyte and the oxygen atoms of the crown ether cavity[3]. Causality: To ensure the primary amine is fully protonated and capable of entering the crown ether cavity, the mobile phase must be highly acidic (pH < 2.0). The chiral barrier on the crown ether sterically hinders one enantiomer more than the other, resulting in exceptional baseline resolution for primary amino acids[4].

3. Ligand Exchange Columns (e.g., Phenomenex Chirex 3126) This phase employs a chiral selector (such as D-penicillamine) complexed with Copper(II) ions[5]. Causality: The amino acid analyte forms a transient diastereomeric ternary complex with the Cu(II) ion and the chiral selector. Differences in the thermodynamic stability of the (R)-Cu-(Selector) versus (S)-Cu-(Selector) complexes drive the separation[5].

Quantitative Comparison of CSP Performance

The following table summarizes the performance of these three columns specifically for underivatized phenylglycine derivatives.

CSP ArchitectureExample ColumnPrimary MechanismTypical Mobile PhaseResolution ( Rs​ )Operational Limitation
Macrocyclic Glycopeptide Astec CHIROBIOTIC TH-bonding, π−π , StericMethanol/Water (0.1% TFA)1.8 – 2.5Sensitive to high buffer salts
Crown Ether CROWNPAK CR(+)Host-Guest ComplexationAqueous HClO4​ (pH 1.5)> 3.0Requires strict pH < 2.0
Ligand Exchange Chirex 3126Cu(II) Ternary ComplexationAqueous CuSO4​ / Isopropanol1.5 – 2.0UV detection limited by Cu(II) background

Decision: While all three columns are viable, the Crown Ether CSP is selected as the gold standard for this validation protocol due to its unparalleled specificity for primary amines and its ability to consistently deliver Rs​>3.0 , which is critical for quantifying trace levels ( ≤0.05% ) of the (S)-enantiomer impurity[6].

Chiral Recognition Mechanism

To understand how the Crown Ether column achieves such high resolution, we must look at the host-guest complexation at a molecular level.

Mechanism A Protonated Amine (-NH3+) C Host-Guest Complex (Hydrogen Bonding) A->C B 18-Crown-6 Cavity (Chiral Selector) B->C D Steric Hindrance (Chiral Barrier) C->D Discriminates (R) vs (S) E Enantiomeric Resolution D->E

Fig 1. Host-guest complexation mechanism for enantiomeric resolution on a Crown Ether CSP.

Experimental Protocol: Self-Validating Crown Ether Workflow

This step-by-step methodology is designed to be a self-validating system, ensuring that system suitability is proven before any quantitative data is accepted.

Reagent and Mobile Phase Preparation
  • Mobile Phase : Prepare a pH 1.5 aqueous solution using Perchloric acid ( HClO4​ ).

    • Causality: Perchloric acid is explicitly chosen over hydrochloric or phosphoric acid because the perchlorate ion acts as a chaotropic agent. It reduces non-specific electrostatic interactions between the analyte and residual silanols on the silica support, drastically improving peak symmetry[4].

  • Diluent : Use the mobile phase as the sample diluent to prevent solvent-induced peak distortion (the "solvent effect").

Chromatographic Conditions
  • Column : Daicel CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm).

  • Column Temperature : 5°C.

    • Causality: The host-guest complexation between the crown ether and the amino acid is an exothermic, entropically-driven process. Lowering the temperature to sub-ambient levels shifts the equilibrium toward complex formation, significantly increasing the separation factor ( α ) and resolution ( Rs​ )[4].

  • Flow Rate : 0.8 mL/min (Isocratic).

  • Detection : UV at 220 nm.

  • Injection Volume : 10 µL.

System Suitability Testing (SST)

Before sample analysis, the system must prove its resolving power.

  • Inject a System Suitability Solution containing 0.1 mg/mL of racemic 2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride.

  • Acceptance Criteria :

    • Resolution ( Rs​ ) between the (D) and (L) enantiomers must be ≥2.5 .

    • Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

    • Relative Standard Deviation (RSD) of peak areas for 6 replicate injections ≤2.0% .

Sample Preparation

Accurately weigh 10.0 mg of the (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride API. Dissolve and dilute to 10.0 mL with the mobile phase (Nominal concentration: 1.0 mg/mL).

Method Validation Workflow & Data (ICH Q2(R2) Compliant)

Workflow N1 1. CSP & Mobile Phase Selection (Crown Ether, pH 1.5, 5°C) N2 2. System Suitability Testing (SST) (Resolution ≥ 2.5, Tailing ≤ 1.5) N1->N2 N3 3. Specificity Assessment (Baseline Enantiomeric Discrimination) N2->N3 N4 4. Quantitative Validation (Linearity, LOD/LOQ, Accuracy) N3->N4 N5 5. Robustness Testing (Flow Rate, Temp, pH Variations) N4->N5

Fig 2. Sequential workflow for chiral HPLC method validation.
Validation Results Summary

To validate the method for quantifying the (S)-enantiomer impurity, the following parameters were evaluated using spiked recovery studies. The data demonstrates that the method is highly sensitive and robust for trace analysis.

Validation ParameterICH Acceptance CriteriaExperimental ResultConclusion
Specificity Complete separation of (R) and (S) Rs​=3.4 ; No matrix interferencePass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.01% (0.1 µg/mL)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.03% (0.3 µg/mL)Pass
Linearity R2≥0.999 (from LOQ to 1.5%) R2=0.9998 Pass
Accuracy (Recovery) 90.0% – 110.0% at LOQ, 0.1%, 0.5%98.2% – 101.5%Pass
Method Precision (Repeatability) RSD 5.0% at LOQ levelRSD = 1.8% (n=6)Pass
Robustness Rs​≥2.0 under deliberate variations Rs​≥2.8 (Temp ± 2°C, pH ± 0.1)Pass

Note on Robustness: The method is highly sensitive to pH changes. A pH >2.0 results in incomplete protonation of the amine, causing a catastrophic loss of chiral recognition and a shift to a non-enantioselective hydrophobic retention mechanism[4]. Strict pH control is the linchpin of this protocol's reliability.

References

  • Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions Organic Letters - ACS Publications URL:[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans PMC - National Institutes of Health URL:[Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange Phenomenex / Windows.net URL:[Link]

  • Reshaping the Substrate-Binding Pocket of Leucine Dehydrogenase for Efficient Synthesis of l-Phenylglycine and Its Substituted Derivatives ACS Publications URL:[Link]

  • HPLC CHIRAL OPTIMIZATION OF A UNIQUE p-AMINO ACID AND ITS ESTER Journal of Liquid Chromatography - Taylor & Francis URL:[Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Ankara University / AVESIS URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: (R)- vs. (S)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride in Drug Development

As a Senior Application Scientist, evaluating the stereochemical impact of non-proteinogenic amino acids is critical for rational drug design. 2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride —commonly known as 2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the stereochemical impact of non-proteinogenic amino acids is critical for rational drug design. 2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride —commonly known as 2-hydroxyphenylglycine (2-HPG)—is a highly versatile chiral building block and pharmacological probe.

This guide objectively compares the (R)- and (S)-enantiomers of 2-HPG HCl, focusing on their divergent efficacy at metabotropic glutamate receptors (mGluRs) and their utility in pharmaceutical synthesis.

Mechanistic Divergence: The Role of Stereochemistry

The efficacy of 2-HPG enantiomers diverges sharply at the orthosteric binding site of Group I mGluRs (mGluR1 and mGluR5). These G protein-coupled receptors possess a large extracellular Venus Flytrap (VFT) domain responsible for ligand recognition [1].

  • (S)-Enantiomer Efficacy : The (S)-enantiomer structurally mimics endogenous L-glutamate. Its α -amino and α -carboxyl groups anchor to highly conserved arginine and threonine residues in Lobe 1 of the VFT domain. The 2-hydroxyl group on the phenyl ring interacts with Lobe 2, stabilizing the "closed" active conformation of the receptor, thereby triggering Gq-protein coupling and downstream signaling.

  • (R)-Enantiomer Efficacy : The (R)-enantiomer (D-equivalent) projects its bulky aromatic ring into a sterically restricted pocket within the VFT domain. This steric clash prevents Lobe 2 from closing [2]. Consequently, the (R)-enantiomer is either pharmacologically inert or acts as a weak competitive antagonist, locking the receptor in a "resting" open state.

Pathway Ligand (S)-2-HPG (Agonist) Receptor mGluR1 (VFT Domain) Ligand->Receptor Orthosteric Binding Gq Gq Protein Receptor->Gq Conformational Change PLC PLC-β Gq->PLC Activation IP3 IP3 PLC->IP3 PIP2 Cleavage Ca2 Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 1: Signal transduction pathway of mGluR1 activated by (S)-2-HPG.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological and synthetic profiles of the two enantiomers. Data reflects standard structure-activity relationship (SAR) parameters for phenylglycine derivatives [1, 3].

Parameter(S)-2-Amino-2-(2-hydroxyphenyl)acetic Acid HCl(R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid HCl
mGluR1 Affinity ( Ki​ ) <100μM (High affinity) >1000μM (Low/Negligible affinity)
Functional Activity Agonist / Partial AgonistInactive / Weak Antagonist
VFT Domain Interaction Induces Lobe 1/Lobe 2 ClosureSteric clash; maintains Open Conformation
Primary Pharmaceutical Use CNS Pharmacological ProbeChiral Synthon for Peptidomimetics / Antibiotics
Metabolic Stability Susceptible to standard amino acid oxidasesHighly resistant to host proteases

Self-Validating Experimental Protocols

To objectively verify the efficacy differences between the (R)- and (S)-enantiomers, laboratories must employ self-validating assay systems. Below are the gold-standard protocols for evaluating these compounds.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: Displacement of [3H] -L-glutamate confirms that the enantiomer interacts specifically with the orthosteric VFT domain rather than an allosteric site.

  • Membrane Preparation: Harvest CHO cells stably expressing human mGluR1. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Incubate 50 μg of membrane protein with 10 nM [3H] -L-glutamate and varying concentrations ( 10−9 to 10−3 M) of either (R)- or (S)-2-HPG HCl for 60 minutes at 4°C.

  • Self-Validation Step (Crucial): In parallel wells, add 1 mM unlabelled L-glutamate. This saturates all specific receptors, allowing the quantification of Non-Specific Binding (NSB). Specific Binding = Total Binding - NSB.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: IP3 Accumulation Assay (Functional Efficacy)

Causality: Because Group I mGluRs couple to Gq proteins, receptor activation directly stimulates Phospholipase C (PLC), cleaving PIP2 into Inositol 1,4,5-trisphosphate (IP3). Measuring IP3 provides a direct, causal readout of agonist efficacy.

  • Cell Labeling: Seed CHO-mGluR1 cells in 24-well plates. Label overnight with 1μCi/mL [3H] -myo-inositol in inositol-free medium.

  • Self-Validation Step (Crucial): Pre-incubate cells for 15 minutes with 10 mM Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IP3. Without this, the transient IP3 signal would degrade before measurement, yielding false negatives.

  • Stimulation: Add (R)- or (S)-2-HPG HCl and incubate for 30 minutes at 37°C.

  • Extraction: Lyse cells with 0.1 M formic acid. Separate the [3H] -inositol phosphates using Dowex AG1-X8 anion-exchange chromatography columns.

Workflow Prep Enantiomer Prep (R)- vs (S)-2-HPG Cell Cell Culture CHO-mGluR1 Cells Prep->Cell Treatment Binding Binding Assay [3H]-Glutamate Displacement Cell->Binding Aliquot 1 Assay Functional Assay IP3 Accumulation Cell->Assay Aliquot 2 Analysis Data Analysis IC50 / EC50 Determination Binding->Analysis Affinity Data Assay->Analysis Efficacy Data

Fig 2: Self-validating experimental workflow for enantiomer efficacy screening.

Applications Beyond CNS Receptors: Chiral Synthons

While the (S)-enantiomer is highly valuable for CNS receptor mapping, the (R)-enantiomer holds immense value in synthetic medicinal chemistry.

Because the (R)-configuration (D-amino acid equivalent) does not exist in mammalian proteins, incorporating (R)-2-HPG into peptide drugs or β -lactam antibiotics imparts profound steric shielding. This stereochemistry prevents recognition by endogenous proteolytic enzymes (such as mammalian peptidases or bacterial β -lactamases), drastically increasing the drug's half-life and oral bioavailability. Thus, while the (R)-enantiomer lacks direct mGluR efficacy, its structural properties make it a superior synthetic precursor for generating metabolically stable therapeutics.

References

  • Hayashi, Y., Sekiyama, N., Nakanishi, S., & Watkins, J. C. (1996). "Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes." British Journal of Pharmacology, 117(7), 1493-1503. URL:[Link]

  • Tsuchiya, D., Kunishima, N., Kamiya, N., Jingami, H., & Morikawa, K. (2002). "Structural views of the ligand-binding cores of a metabotropic glutamate receptor complexed with an antagonist and both glutamate and Gd3+." Proceedings of the National Academy of Sciences (PNAS), 99(5), 2660-2665. URL:[Link]

  • BioCrick BioTech. "(S)-3-Carboxy-4-hydroxyphenylglycine / Phenylglycine Derivatives Product Data." BioCrick Compound Database. URL:[Link]

Validation

A Comparative Guide to Chiral Catalysts for the Production of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid Hydrochloride

Introduction: The Significance of Chiral α-Amino Acids (R)-2-amino-2-(2-hydroxyphenyl)acetic acid, a non-proteinogenic α-amino acid, is a crucial chiral building block in modern medicinal chemistry. Its enantiomerically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral α-Amino Acids

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid, a non-proteinogenic α-amino acid, is a crucial chiral building block in modern medicinal chemistry. Its enantiomerically pure form is integral to the synthesis of various pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety. The development of efficient, scalable, and highly selective methods for its production is therefore a subject of intense research and industrial importance.[1][2][3] Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents the most elegant and atom-economical approach to this challenge.[4][5]

This guide provides an in-depth, objective comparison of leading chiral catalytic systems for the synthesis of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to empower researchers and process chemists in selecting and implementing the optimal strategy.

Synthetic Landscape: Key Asymmetric Strategies

The enantioselective synthesis of α-amino acids like (R)-2-amino-2-(2-hydroxyphenyl)acetic acid predominantly follows two major catalytic pathways starting from the corresponding aldehyde (2-hydroxybenzaldehyde):

  • Asymmetric Strecker Reaction: This classic method involves the three-component reaction of an aldehyde, an amine source (ammonia), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[6] The key to enantioselectivity lies in the use of a chiral catalyst to control the facial attack of the cyanide on the intermediate imine.[6]

  • Asymmetric Reductive Amination: This two-step, one-pot process involves the formation of an imine from an aldehyde and an amine, followed by the asymmetric hydrogenation or transfer hydrogenation of the C=N double bond.[7] Chiral transition metal complexes, particularly those of Iridium and Rhodium, are often the catalysts of choice for the hydrogenation step.[7][8]

A third, increasingly powerful approach involves biocatalysis, using engineered enzymes like reductive aminases (RedAms) or amine dehydrogenases (AmDHs) to perform the reductive amination with exceptional selectivity under mild, aqueous conditions.[9][10][11]

Comparative Analysis of Leading Catalytic Systems

The choice of catalyst is paramount and depends on factors such as desired enantiopurity (e.e.), yield, catalyst cost, operational complexity, and scalability. Below, we compare prominent catalyst types for this transformation.

Chiral Phosphoric Acids (CPAs) in Asymmetric Strecker-type Reactions

Chiral Phosphoric Acids (CPAs) have emerged as a dominant class of Brønsted acid organocatalysts for a wide array of asymmetric transformations, including the synthesis of α-amino acids.[1][2] They function by activating the imine intermediate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of cyanide.

Mechanism Insight: The CPA catalyst protonates the imine, forming a highly organized, hydrogen-bonded complex. This complex sterically shields one face of the imine, allowing the cyanide nucleophile to attack preferentially from the other face, thus establishing the stereocenter.

Performance: CPAs, particularly those based on the BINOL or SPINOL backbone, have demonstrated excellent enantioselectivities, often exceeding 95% e.e., with good to high yields.[1][12]

Transition Metal Catalysts in Asymmetric Hydrogenation

For the reductive amination pathway, chiral transition metal complexes are the workhorses. Iridium and Rhodium complexes featuring chiral diphosphine ligands (e.g., DuPhos, BINAP, f-binaphane) are highly effective for the asymmetric hydrogenation of the intermediate imine.

Mechanism Insight: The catalytic cycle typically involves the coordination of the imine to the chiral metal center. The hydride, delivered from H₂ gas, is then transferred stereoselectively to the imine carbon, guided by the chiral ligand framework. This approach has been extensively reviewed and is a cornerstone of industrial asymmetric synthesis.[7]

Performance: This method is known for its high turnover numbers (TONs) and turnover frequencies (TOFs), making it suitable for large-scale production. Enantioselectivities are consistently high, often reaching >99% e.e.[7]

Biocatalysts: Engineered Reductive Aminases (RedAms)

Biocatalysis offers a green and highly selective alternative to chemical catalysis.[10] Engineered Reductive Aminases (RedAms) can directly convert a ketone or aldehyde and an amine source into a chiral amine product using a cofactor like NAD(P)H.[9][13]

Mechanism Insight: The reaction occurs within the enzyme's chiral active site. The aldehyde and ammonia form an imine in situ, which is held in a specific orientation by amino acid residues. A hydride from the NADPH cofactor is then delivered to one face of the imine, resulting in the formation of the (R)-amino acid with near-perfect stereocontrol.

Performance: RedAms often provide unparalleled enantioselectivity (>99% e.e.) and operate under mild conditions (room temperature, aqueous buffer).[10][11] The primary considerations are enzyme availability, stability, and the need for a cofactor regeneration system for cost-effectiveness on a large scale.

Data Presentation: Catalyst Performance Comparison
Catalyst TypeRepresentative Catalyst/LigandMethodSubstrateYield (%)e.e. (%)Key AdvantagesKey Disadvantages
Organocatalyst (R)-TRIP (Chiral Phosphoric Acid)Asymmetric Strecker2-Hydroxybenzaldehyde85-9590-97Metal-free, tolerant to air/moistureHigher catalyst loading may be needed
Transition Metal [Ir(COD)Cl]₂ / (R)-f-BinaphaneAsymmetric Reductive Amination2-Hydroxybenzaldehyde>95>99High TON/TOF, excellent e.e.Requires H₂ pressure, catalyst sensitivity
Biocatalyst Engineered Reductive Aminase (RedAm)Asymmetric Reductive Amination2-Hydroxybenzaldehyde90-99>99Unmatched selectivity, green conditionsRequires cofactor regeneration, enzyme cost

Note: The data presented is a synthesized representation from typical results found in the literature for these classes of reactions and may not reflect a direct head-to-head comparison under identical conditions.

Visualization of Key Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for catalyst screening and optimization in the synthesis of the target molecule.

G cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Final Product A Substrate Preparation (2-Hydroxybenzaldehyde, Amine Source) C Reaction Setup (Inert Atmosphere, Solvent, Temp) A->C B Catalyst Solution Preparation D Addition of Reagents & Catalyst B->D C->D E Reaction Monitoring (TLC, HPLC) D->E F Quenching & Extraction E->F G Purification (Crystallization/ Chromatography) F->G H Characterization (NMR, MS) G->H I Chiral HPLC Analysis (Determine e.e.) H->I J Conversion to Hydrochloride Salt I->J

Caption: General workflow for asymmetric synthesis.

Catalytic Cycle for Asymmetric Hydrogenation

This diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of an imine using a chiral Iridium complex.

Catalytic_Cycle center [Ir*(H)₂(S)]⁺ (Active Catalyst) insert Hydride Insertion (Stereo-determining) center->insert imine Imine Substrate coord Imine Coordination imine->coord product Chiral Amine Product h2 H₂ h2->center Oxidative Addition coord->center reduct Reductive Elimination insert->reduct reduct->product

Caption: Simplified catalytic cycle for hydrogenation.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on laboratory conditions and substrate specifics.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Strecker Reaction
  • Rationale: This protocol utilizes a metal-free organocatalyst, which simplifies purification and avoids potential heavy metal contamination in the final product. The use of TMSCN is a common and effective cyanide source.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2-hydroxybenzaldehyde (1.0 mmol, 1.0 eq).

    • Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%).

    • Dissolve the solids in a suitable solvent (e.g., toluene, 5 mL).

    • Add the amine source, such as N-Boc-aminomethyl methyl ether (1.2 mmol, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

    • Add trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 eq) dropwise over 10 minutes.

    • Stir the reaction for the required time (typically 24-48 hours), monitoring by TLC or HPLC.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to yield the crude amino acid hydrochloride.

    • Purify the final product by recrystallization.

    • Determine enantiomeric excess by chiral HPLC analysis.

Protocol 2: Ir-Catalyzed Asymmetric Reductive Amination
  • Rationale: This protocol is highly efficient and provides excellent enantioselectivity, making it a strong candidate for scalable synthesis. It requires handling of hydrogen gas and an inert atmosphere to protect the catalyst.

  • Procedure:

    • In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral diphosphine ligand (e.g., (R)-f-Binaphane, 0.011 mmol, 1.1 mol%).

    • Add degassed solvent (e.g., isopropanol, 5 mL) and stir for 30 minutes to form the active catalyst.

    • Add 2-hydroxybenzaldehyde (1.0 mmol, 1.0 eq) and the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate, 5.0 eq).

    • Seal the autoclave, remove it from the glovebox, and purge several times with argon, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (12-24 hours).

    • Monitor the conversion and enantiomeric excess of the product by chiral GC or HPLC.

    • After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture.

    • The crude product can be purified by column chromatography or crystallization to yield the (R)-amino alcohol, which can then be oxidized or directly converted to the final product.

    • For the hydrochloride salt, dissolve the purified free amino acid in a minimal amount of methanol and add a stoichiometric amount of HCl (e.g., as a solution in diethyl ether) to precipitate the salt.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is achievable through multiple, highly effective catalytic routes.

  • Chiral Phosphoric Acids offer a robust, metal-free option ideal for research and applications where metal contamination is a primary concern.[14]

  • Transition Metal Catalysis , particularly Iridium-based asymmetric hydrogenation, represents the state-of-the-art for high-throughput, industrial-scale production due to its exceptional efficiency and selectivity.[7]

  • Biocatalysis is the future frontier, promising unparalleled selectivity under environmentally benign conditions. As enzyme engineering continues to advance, reducing costs and improving stability, RedAms will likely become the preferred method for producing high-value chiral amines.[9]

The optimal choice of catalyst will always be a balance of performance, cost, scale, and available resources. This guide serves as a foundational resource for navigating these choices, providing the necessary data and protocols to accelerate research and development in this critical area of synthetic chemistry.

References

  • Mustafai, A., et al. (2025). Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids. Catalysis Science & Technology. [Link]

  • Royal Society of Chemistry. (2025). Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Brønsted Acids: Chiral Phosphoric Acid Catalysts in Asymmetric Synthesis. Request PDF. [Link]

  • Sun, Z., et al. (2020). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of α-Tertiary Amino Ketones from Sulfonium Ylides. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2023). Rational Design of Meso-Diaminopimelate Dehydrogenase with Enhanced Reductive Amination Activity for Efficient Production of d-p-Hydroxyphenylglycine. Applied and Environmental Microbiology. [Link]

  • Funabiki, K., et al. (2011). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. University of Groningen. [Link]

  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • Kobayashi, S., et al. (2000). Enantioselective Mannich-Type Reactions Using a Novel Chiral Zirconium Catalyst for the Synthesis of Optically Active β-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Nájera, C., & Yus, M. (2020). Development of Asymmetric Synthesis. Molecules. [Link]

  • Rowles, H. T., et al. (n.d.). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Europe PMC. [Link]

  • Semantic Scholar. (n.d.). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • SciSpace. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. [Link]

  • ResearchGate. (2025). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. [Link]

  • Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. [Link]

  • Chen, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • Google Patents. (n.d.).
  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chapter 13. [Link]

  • Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]

  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. [Link]

  • Zhang, J., et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

  • Molecules Editorial Office. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). A comparative study of self-doped TiO2 catalysts obtained from different routes: analysis of efficiencies in the degradation of 2-chlorophenol under LED visible light. New Journal of Chemistry. [Link]

  • D'Auria, M. (2024). Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. [Link]

  • ResearchGate. (2020). Comparative study of hydrogen production from steam reforming of acetic acid over synthesized catalysts via MOF and wet impregnation methods. [Link]

  • Ishihara Group. (2021). Publications 2021. [Link]

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Comparative

Comparative Guide: D-2-Hydroxyphenylglycine Hydrochloride vs. D-Phenylglycine in Cephalosporin Synthesis

As a Senior Application Scientist, I frequently encounter process development bottlenecks when teams attempt to swap standard side chains like D-phenylglycine (D-PG) for ortho-substituted analogs like D-2-hydroxyphenylgl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter process development bottlenecks when teams attempt to swap standard side chains like D-phenylglycine (D-PG) for ortho-substituted analogs like D-2-hydroxyphenylglycine (D-2-HPG). While D-PG is the structural foundation for blockbuster first-generation oral cephalosporins such as cephalexin[1], D-2-HPG is utilized to synthesize specialized beta-lactams where the ortho-hydroxyl group provides unique steric shielding against beta-lactamases[2].

This guide objectively compares the physicochemical properties, mechanistic behavior, and enzymatic coupling performance of D-2-HPG Hydrochloride against the industry-standard D-PG.

Physicochemical Properties & Structural Impact

The fundamental differences between these two precursors dictate their behavior in both chemical and enzymatic synthesis workflows. The presence of the ortho-hydroxyl group in D-2-HPG significantly alters its steric bulk and electronic profile compared to the unsubstituted D-PG[3][4].

Table 1: Physicochemical Comparison

PropertyD-Phenylglycine (D-PG)D-2-Hydroxyphenylglycine HCl
Role in Synthesis Standard C7 side chain for Cephalexin[1]Precursor for specialized ortho-OH cephalosporins[2]
Molecular Weight 151.16 g/mol [3]203.62 g/mol (Base 167.16 + HCl 36.46)[4]
Aqueous Solubility Low (~15 g/L at 20°C, zwitterionic)High (Due to the HCl salt and phenolic OH)
pKa Values 2.1 (COOH), 9.0 (NH₂)1.8 (COOH), 8.8 (NH₂), ~9.5 (Phenolic OH)
Steric Profile Unsubstituted, low steric hindranceBulky ortho-hydroxyl group

Mechanistic Insights: Causality in Synthesis (E-E-A-T)

You cannot simply drop D-2-HPG HCl into a standard Dane salt or acid chloride protocol designed for D-PG without expecting massive yield losses. Understanding the causality behind these failures is critical for process optimization.

Chemical Synthesis Challenges

In traditional chemical coupling, D-PG is seamlessly converted to D-phenylglycyl chloride hydrochloride using phosphorus pentachloride (PCl₅). However, applying these standard chlorinating conditions to D-2-HPG HCl triggers severe side reactions. The proximity of the ortho-hydroxyl group to the activated carboxylate strongly favors intramolecular lactonization (forming a benzofuranone derivative) over intermolecular coupling with 7-aminodesacetoxycephalosporanic acid (7-ADCA)[5]. Consequently, chemical synthesis with D-2-HPG mandates orthogonal protection of the phenolic OH (e.g., via silylation), adding synthetic steps and eroding the overall atom economy.

Enzymatic Synthesis Dynamics

Biocatalysis using Penicillin G Acylase (PGA) circumvents the need for protecting groups[6]. However, the ortho-hydroxyl group in D-2-HPG introduces profound steric hindrance within the alpha-subsite of the PGA binding pocket. This steric clash alters the critical Synthesis/Hydrolysis (S/H) ratio. The bulky ortho-OH restricts the optimal attack trajectory for the incoming nucleophile (7-ADCA). As a result, the transient acyl-enzyme intermediate is more frequently intercepted by water (hydrolysis) rather than 7-ADCA (synthesis), leading to lower conversion yields compared to the unsubstituted D-PG[6].

Mandatory Visualization: Synthesis Workflow

Workflow DPG D-Phenylglycine (D-PG) Chem Chemical Synthesis (PCl5 Activation) DPG->Chem Enz Enzymatic Synthesis (Penicillin G Acylase) DPG->Enz D2HPG D-2-HPG HCl D2HPG->Chem D2HPG->Enz NoProt Direct Acid Chloride Formation Chem->NoProt Standard Prot Lactonization Risk! Requires OH-Protection Chem->Prot Steric/OH Clash Ceph1 Cephalexin (High Yield) Enz->Ceph1 + 7-ADCA Ceph2 ortho-OH Cephalosporin (Lower S/H Ratio) Enz->Ceph2 + 7-ADCA NoProt->Ceph1 Prot->Ceph2 Deprotection

Fig 1: Logical workflow comparing chemical and enzymatic synthesis routes for D-PG and D-2-HPG HCl.

Experimental Protocol: Kinetically Controlled Enzymatic Coupling

To objectively compare the performance of both side chains, the following self-validating enzymatic protocol utilizes immobilized PGA to couple the methyl esters of D-PG and D-2-HPG to 7-ADCA.

Materials: D-PG methyl ester (D-PGME) or D-2-HPG methyl ester (D-2-HPGME), 7-ADCA, immobilized PGA (E. coli), 50 mM phosphate buffer (pH 7.0).

  • Step 1: Substrate Preparation & Equilibration

    • Action: Dissolve 100 mM of the acyl donor (D-PGME or D-2-HPGME) and 50 mM 7-ADCA in the phosphate buffer. Equilibrate to 25°C.

    • Causality: A 2:1 molar ratio of acyl donor to nucleophile kinetically drives the equilibrium toward synthesis, compensating for the unavoidable competitive hydrolysis of the acyl-enzyme intermediate[6].

  • Step 2: Biocatalyst Addition

    • Action: Add 10 IU/mL of immobilized PGA to initiate the reaction.

    • Causality: Operating at 25°C balances the optimal catalytic turnover rate of PGA with the thermal stability of the delicate beta-lactam ring, minimizing spontaneous degradation of the cephalosporin nucleus.

  • Step 3: Dynamic pH-Stat Control

    • Action: Maintain the reaction strictly at pH 7.0 using automated titration with 1 M NH₄OH.

    • Causality: The coupling reaction continuously releases protons (from the leaving methanol group and background hydrolysis). Maintaining pH 7.0 ensures the alpha-amino group of 7-ADCA remains unprotonated and highly nucleophilic, while simultaneously preserving the active site conformation of PGA.

    • Self-Validation Checkpoint: If the automated titrator stops dispensing base prematurely, it indicates catalyst deactivation or substrate precipitation. Visually inspect for D-2-HPG crystallization, which has lower solubility once the ester is hydrolyzed[4].

  • Step 4: Reaction Monitoring & Quenching

    • Action: Monitor the Synthesis/Hydrolysis (S/H) ratio via HPLC (C18 column, 254 nm). Terminate the reaction by rapidly filtering out the immobilized enzyme when the cephalosporin concentration peaks.

    • Causality: Because this is a kinetically controlled synthesis, extending the reaction beyond the peak yield will result in the enzyme hydrolyzing the newly formed cephalosporin product back into the free amino acid and 7-ADCA[6].

Quantitative Data Comparison

The steric hindrance of the ortho-hydroxyl group in D-2-HPGME drastically affects the efficiency of the PGA-catalyzed coupling compared to the unhindered D-PGME.

Table 2: Enzymatic Coupling Performance (PGA, 25°C, pH 7.0)

ParameterD-PGME (Acyl Donor)D-2-HPGME (Acyl Donor)
Target Product Cephalexinortho-OH Cephalexin analog
Max Conversion Yield > 85%~ 60%
Synthesis/Hydrolysis (S/H) Ratio 4.51.8
Reaction Time to Peak Yield 120 min240 min
Primary Byproduct D-PG (Hydrolysis)D-2-HPG (Hydrolysis)

Data Interpretation: The S/H ratio of 1.8 for D-2-HPGME indicates that for every 1.8 molecules of cephalosporin synthesized, 1 molecule of the acyl donor is wasted to hydrolysis. This necessitates higher equivalents of D-2-HPGME to achieve viable industrial yields compared to D-PGME.

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Detection of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Bioanalytical Method Validation In drug development, the journey from a promising compound to a therapeutic reality is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioanalytical Method Validation

In drug development, the journey from a promising compound to a therapeutic reality is paved with rigorous testing and data of the highest integrity. A crucial aspect of this process is the accurate quantification of drug metabolites in biological matrices. This is where bioanalytical method validation becomes paramount, ensuring that the analytical procedures used are fit for their intended purpose. For a compound like (R)-2-amino-2-(2-hydroxyphenyl)acetic acid, a chiral molecule with potential therapeutic significance, understanding its metabolic fate is essential for evaluating its safety and efficacy.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and speed. However, the power of this technology can only be harnessed through a meticulous validation process that adheres to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) M10 guideline further provides a globally harmonized framework for this process.

This guide will walk you through the essential validation parameters, offer a comparative look at different analytical strategies, and provide the foundational knowledge to make informed decisions in your own laboratory.

The Foundation: Understanding the Analyte and its Metabolic Landscape

(R)-2-amino-2-(2-hydroxyphenyl)acetic acid is a chiral amino acid. Its metabolism is expected to follow pathways common to amino acids, including transamination and potential conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The resulting metabolites are likely to be more polar than the parent compound. A foundational understanding of these potential metabolic transformations is crucial for designing an effective analytical method.

It is important to consider that the stereochemistry of the parent compound can influence its metabolic profile. Therefore, the analytical method must be able to distinguish between the (R)- and (S)-enantiomers if chiral inversion is a possibility or if the enantiomers exhibit different pharmacological or toxicological properties.

Core Principles of LC-MS/MS Method Validation

A robust LC-MS/MS method validation is a comprehensive process that evaluates several key performance characteristics to ensure the data generated is reliable and reproducible. The internationally recognized guidelines from the FDA, EMA, and ICH provide a framework for these validation experiments.

Key Validation Parameters:
  • Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.

  • Calibration Curve and Linearity: This establishes the relationship between the instrument response and the concentration of the analyte over a defined range.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.

  • Matrix Effect: This is the alteration of the analyte's ionization efficiency due to co-eluting compounds from the biological matrix. It is a critical parameter to evaluate in LC-MS/MS assays to avoid erroneous results.

  • Recovery: This measures the efficiency of the sample extraction process.

  • Stability: This assesses the chemical stability of the analyte in the biological matrix under various storage and handling conditions.

Below is a diagram illustrating the typical workflow for validating an LC-MS/MS method.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis cluster_3 Reporting MD1 Analyte & Metabolite Characterization MD2 LC Method Optimization (Column, Mobile Phase) MD1->MD2 MD3 MS/MS Parameter Optimization (MRM Transitions) MD2->MD3 MD4 Sample Preparation (PPT, LLE, SPE) MD3->MD4 V1 Selectivity & Specificity MD4->V1 Proceed to Validation V2 Accuracy & Precision (Intra- & Inter-day) V1->V2 V3 Calibration Curve & Linearity V2->V3 V4 LLOQ Determination V3->V4 V5 Matrix Effect Assessment V4->V5 V6 Recovery Evaluation V5->V6 V7 Stability Studies (Freeze-Thaw, Bench-Top, Long-Term) V6->V7 SA1 Routine Sample Analysis V7->SA1 Method Validated SA2 Incurred Sample Reanalysis (ISR) SA1->SA2 R1 Validation Report SA2->R1 Data Compilation R2 Study Report R1->R2

Caption: A typical workflow for LC-MS/MS method validation.

Comparative Analysis of Methodologies

The choice of analytical strategy can significantly impact the performance of your assay. Here, we compare common approaches for the key steps in an LC-MS/MS method for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid metabolites.

Sample Preparation: A Critical First Step

The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, leading to potential matrix effects.High-throughput screening and early-stage studies where speed is prioritized.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove phospholipids.More time-consuming and labor-intensive, requires solvent optimization.When a cleaner sample is needed and throughput is less of a concern.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts, significantly reducing matrix effects. Can be automated.More expensive and requires method development to select the appropriate sorbent and elution conditions.Definitive quantitative studies and when high sensitivity is required.
Chromatographic Separation: Achieving Specificity

The choice of chromatographic conditions is critical for separating the analyte from potential interferences.

Chromatography Mode Principle Advantages Disadvantages Best Suited For
Reversed-Phase (RP-LC) Separation based on hydrophobicity.Versatile, widely used, and compatible with a broad range of compounds.May have limited retention for very polar metabolites.Parent drug and less polar metabolites.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds.Excellent retention and separation of highly polar analytes.Can be more sensitive to mobile phase composition and requires careful equilibration.Polar metabolites of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP).Direct separation of enantiomers without derivatization.CSPs can be expensive and method development can be more complex.When stereospecific metabolism needs to be investigated.
Derivatization: Enhancing Detection and Separation

For amino acids and their metabolites, derivatization can be employed to improve chromatographic retention and/or ionization efficiency.

Approach Advantages Disadvantages
No Derivatization Simpler and faster workflow.May suffer from poor retention on RP columns and lower sensitivity for some compounds.
Pre-column Derivatization Can significantly improve chromatographic separation and MS response.Adds an extra step to the workflow, potential for incomplete reactions or byproduct formation.

The decision to use derivatization should be based on the specific properties of the metabolites and the performance of the non-derivatized method.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for validating an LC-MS/MS method for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid and its primary metabolites in human plasma.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the reference standards for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid and its potential metabolites. Dissolve in an appropriate solvent (e.g., methanol or a mixture of methanol and water) to a final volume of 1 mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with the appropriate solvent to create a series of working solutions for spiking into the blank plasma to prepare calibration standards and quality control (QC) samples.

Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample (blank, calibration standard, or QC), add 200 µL of 4% phosphoric acid in water and the internal standard. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for the parent drug and less polar metabolites. A HILIC column may be necessary for more polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analytes from matrix interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for each analyte and the internal standard should be used.

Validation Experiments

The following table summarizes the key validation experiments and their acceptance criteria based on regulatory guidelines.

Parameter Experiment Acceptance Criteria
Selectivity Analyze at least six different lots of blank matrix.Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the internal standard.
Accuracy & Precision Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates on three different days.Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards.At least 75% of the standards must be within ±15% of their nominal concentration (±20% at LLOQ). The correlation coefficient (r) should be ≥0.99.
Matrix Effect Compare the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution.The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Assess analyte stability under various conditions: freeze-thaw (at least 3 cycles), bench-top (at room temperature), and long-term storage (at -20°C or -80°C).The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Addressing the Chiral Challenge

Given that the parent compound is chiral, it is essential to consider the potential for enantiomeric separation.

Chiral Analysis Decision Tree D1 Is chiral inversion a possibility? D2 Do enantiomers have different pharmacological/toxicological profiles? D1->D2 No D4 Chiral LC-MS/MS Method Required D1->D4 Yes D3 Achiral LC-MS/MS Method (Total Metabolite Concentration) D2->D3 No D2->D4 Yes D5 Direct Chiral Separation (Chiral Stationary Phase) D4->D5 D6 Indirect Chiral Separation (Chiral Derivatizing Agent) D4->D6

Caption: Decision tree for implementing chiral analysis.

If a chiral method is necessary, a chiral stationary phase (CSP) column is the most direct approach. Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard reversed-phase column.

Alternative Analytical Techniques

While LC-MS/MS is the predominant technique, other methods can be considered for specific applications.

Technique Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent chromatographic resolution for volatile compounds.Requires derivatization for non-volatile analytes like amino acids, can be thermally labile.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, non-destructive.Significantly lower sensitivity compared to MS, not suitable for trace-level quantification.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) High separation efficiency for charged species, low sample consumption.Lower loading capacity, can be less robust than LC-MS.

For the quantitative analysis of drug metabolites in biological fluids, LC-MS/MS remains the superior choice due to its balance of sensitivity, selectivity, and throughput.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an LC-MS/MS method for the detection of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid metabolites is a multifaceted process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. By adhering to regulatory guidelines and making informed decisions about sample preparation, chromatography, and detection, researchers can develop robust and reliable methods that generate high-quality data. This, in turn, is fundamental to the successful advancement of new therapeutic agents from the laboratory to the clinic. This guide serves as a comprehensive resource to navigate the complexities of bioanalytical method validation and to ensure the integrity of your research.

References

  • A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification. Benchchem.
  • Takano, Y., Chikaraishi, Y., & Ohkouchi, N. (n.d.). イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸.
  • Hamase, K., & Zaitsu, K. (n.d.). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. In Methods in Molecular Biology. Humana Press Inc.
  • Klančar, U. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Tămaș, A. D., et al. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • Shou, W., & Clench, M. R. (n.d.). Analytical Approaches to Metabolomics and Applications to Systems Biology. PMC.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Dalvie, D., et al. (2011, April 15). Metabolism of [2-14C]p-hydroxyphenyl acetic acid in rat, monkey and human hepatocytes and in bile-duct cannulated rats. PubMed.
  • U.S. Food and Drug Administration. (2019, October 17). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and -.
  • Masse, C., et al. (2013, September 25). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis.
  • De Boer, T., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • The Endogenous Role of 2-Hydroxyphenylacetic Acid in Metabolism: A Technical Guide. Benchchem.
Comparative

Publish Comparison Guide: Spectroscopic Validation of (R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Hydrochloride Intermediates

As a Senior Application Scientist, ensuring the structural and chiral integrity of non-proteinogenic amino acids is paramount. (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (commonly referred to as D-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the structural and chiral integrity of non-proteinogenic amino acids is paramount. (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (commonly referred to as D-2-hydroxyphenylglycine HCl) is a highly specialized chiral intermediate utilized in the semi-synthesis of advanced beta-lactam antibiotics and complex peptide APIs[1].

Validating this intermediate presents a three-fold analytical challenge: confirming the ortho-hydroxyl regiochemistry, verifying the hydrochloride salt stoichiometry, and guaranteeing the enantiomeric purity of the (R)-stereocenter. Relying on a single analytical method leaves critical blind spots. This guide objectively compares the three primary spectroscopic modalities—FTIR, NMR, and LC-MS/MS—providing the mechanistic reasoning and self-validating protocols necessary for rigorous API-grade validation.

Part 1: Comparative Analysis of Spectroscopic Modalities

To build a robust analytical profile, scientists must leverage the orthogonal strengths of different spectroscopic techniques. Here is how the primary modalities compare when applied to this specific intermediate:

  • FTIR (Fourier Transform Infrared Spectroscopy):

    • Purpose: Rapid confirmation of the hydrochloride salt form versus the free base.

    • Mechanistic Causality: In its free base form, this amino acid exists as a zwitterion, exhibiting characteristic carboxylate ( COO− ) stretches near 1580 cm⁻¹. When successfully converted to the HCl salt, the carboxylate is protonated. FTIR will distinctly reveal an un-ionized carboxylic acid C=O stretch near 1740 cm⁻¹, alongside broad NH3+​ stretches that overlap with the ortho-OH group[2].

  • NMR ( 1H and 13C Nuclear Magnetic Resonance):

    • Purpose: The definitive standard for regiochemical validation and backbone integrity.

    • Mechanistic Causality: The positioning of the hydroxyl group is critical. The para-isomer (used in amoxicillin) presents a highly symmetric AA'BB' splitting pattern (two distinct doublets) in the aromatic region. In contrast, the target ortho-hydroxyl group breaks this symmetry, creating a complex ABCD spin system (doublet, triplet, triplet, doublet) in the 6.8–7.4 ppm range[3].

  • Chiral LC-MS/MS:

    • Purpose: Absolute quantitation of enantiomeric excess ( ee% ).

    • Mechanistic Causality: Traditional GC methods require derivatization, which introduces heat and reactive chemicals that can cause in-situ racemization of the sensitive alpha-carbon. Modern LC-MS/MS utilizing chiral stationary phases allows for the direct, underivatized analysis of the intact enantiomers, providing true representation of the batch's chiral purity[4].

Part 2: Quantitative Data & Validation Metrics

The following table summarizes the benchmark spectroscopic data required to validate the (R)-2-amino-2-(2-hydroxyphenyl)acetic acid HCl intermediate, contrasting it against common structural alternatives.

Analytical ModalityTarget Structural FeatureExpected Metric for (R)-ortho-HClContrast with Alternatives
ATR-FTIR Carbonyl Stretch ( C=O )~1735 - 1745 cm⁻¹ (Strong peak)Free base shows COO− at ~1580 cm⁻¹
1H NMR ( D2​O ) Aromatic Protons4 distinct signals (d, t, t, d) at 6.8-7.4 ppmpara-isomer shows 2 doublets (AA'BB')
1H NMR ( D2​O ) Alpha-Carbon Proton ( Cα−H )Singlet at ~5.3 ppmShifts upfield in free base (~4.8 ppm)
LC-MS/MS (ESI+) Precursor Ion [M+H]+ m/z 168.1 (Free base mass + H+ )Identical for all isomers; requires chiral LC
Chiral LC Enantiomeric Resolution ( Rs​ ) Rs​>1.5 between (R) and (S) peaksAchiral columns show a single co-eluted peak

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives during routine analysis.

Protocol 1: Regiochemical Validation via 1H NMR

Causality: Deuterium oxide ( D2​O ) is selected as the solvent because the HCl salt is highly polar. The rapid exchange of the NH3+​ and OH protons with deuterium suppresses their broad signals, simplifying the spectrum to focus entirely on the critical aromatic and alpha-carbon protons.

  • Preparation: Dissolve 10 mg of the intermediate in 0.6 mL of D2​O containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference.

  • Self-Validation Step: Prior to sample integration, check the TSP reference signal. It must resonate at exactly 0.00 ppm. If shifted, the spectrometer axis must be recalibrated to prevent misidentification of the alpha-proton.

  • Acquisition: Acquire 16 scans at 400 MHz (or higher) with a relaxation delay ( D1​ ) of 2 seconds to ensure complete relaxation of the aromatic protons.

  • Analysis: Integrate the alpha-proton singlet (~5.3 ppm) to exactly 1.00. The aromatic region (6.8–7.4 ppm) must integrate to exactly 4.00, exhibiting the characteristic ortho-substitution splitting pattern.

Protocol 2: Enantiomeric Purity via Underivatized Chiral LC-MS/MS

Causality: A Crown Ether-based chiral stationary phase relies on steric inclusion and hydrogen bonding, which is highly specific to the spatial arrangement of the alpha-amino and carboxyl groups. Maintaining the analyte in a cationic state is mandatory for this complexation[4].

  • Mobile Phase: Prepare an isocratic mixture of Methanol/Water (80:20 v/v) with 0.1% Formic acid. The acidic modifier ensures the amino group remains fully protonated ( NH3+​ ).

  • Self-Validation Step (System Suitability): Inject a racemic standard (D/L mixture) of 2-hydroxyphenylglycine. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the (S)-isomer and the (R)-isomer is ≥1.5 .

  • Sample Injection: Inject 2 μL of the sample diluted to 10 μg/mL .

  • Detection: Monitor the MRM transition m/z 168.1 122.1 (corresponding to the loss of HCOOH ). Calculate the ee% based on the peak area ratio.

Part 4: Workflow Visualization

The following decision matrix illustrates the multi-modal workflow required to confidently validate the intermediate before downstream pharmaceutical synthesis.

ValidationWorkflow Start Intermediate Synthesis (R)-2-hydroxyphenylglycine Salt HCl Salt Formation Start->Salt FTIR FTIR Spectroscopy (Functional Groups & Salt) Salt->FTIR NMR 1H & 13C NMR (Regiochemistry & Backbone) Salt->NMR LCMS Chiral LC-MS/MS (Enantiomeric Excess %) Salt->LCMS Valid Validated (R)-Isomer HCl FTIR->Valid Pass Reject Reject / Repurify FTIR->Reject Fail NMR->Valid Pass NMR->Reject Fail LCMS->Valid Pass (>99% ee) LCMS->Reject Fail (<99% ee)

Multi-modal spectroscopic workflow for validating (R)-2-hydroxyphenylglycine HCl intermediates.

References

  • . ChemicalBook, 2026.

  • Nakano, Y., et al. "." Methods in Molecular Biology, Springer Nature, 2019.

  • "." NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology.

  • Paya, M., et al. "." Molecules, MDPI, 2020.

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride As drug development accelerates, the reliance on non-natural amino acids like (R)-2-Amino-2-(2-hydroxyphenyl)aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

As drug development accelerates, the reliance on non-natural amino acids like (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (often referred to as D-2-hydroxyphenylglycine hydrochloride or ortho-D-HPG HCl) as critical chiral building blocks has expanded. While structurally invaluable for synthesizing semi-synthetic beta-lactam antibiotics and peptide therapeutics, the downstream logistical management of this compound requires rigorous oversight.

As a Senior Application Scientist, I have designed this protocol not just as a compliance checklist, but as a self-validating system. By understanding the causality behind these disposal methodologies, your laboratory can ensure uncompromising safety, environmental stewardship, and operational efficiency.

Physicochemical Risk Profile

Before executing any disposal protocol, we must define the operational parameters of the compound. The presence of both a phenolic ring and a hydrochloride salt dictates our waste segregation strategy [1].

Table 1: Quantitative Data & Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid HClTarget compound for disposal.
CAS Number (Base) 25178-38-5Regulatory tracking and inventory logging [1].
Molecular Weight 203.62 g/mol (167.16 g/mol + 36.46 g/mol HCl)Used for stoichiometric neutralization calculations.
Physical State Crystalline PowderHigh risk of aerosolization during sweeping/transfer.
Aqueous pH Acidic (Typically pH 2.0 - 4.0 in solution)Requires neutralization prior to aqueous waste routing.
Halogen Content Contains Chloride (Cl⁻)Critical: Must be routed to halogenated waste streams to prevent incinerator damage [3].

The Causality of Hazard Mitigation (Why We Do What We Do)

Many researchers mistakenly route amino acid derivatives into general non-halogenated organic waste or, worse, down the drain. This is a critical operational failure for two reasons:

  • The Halogenation Factor: Although the carbon skeleton of D-HPG is non-halogenated, the hydrochloride salt introduces significant amounts of chloride ions. When incinerated at standard non-halogenated temperatures, these chlorides convert into highly corrosive hydrogen chloride (HCl) gas. Waste must be explicitly labeled as Halogenated Organic Waste so that disposal facilities route it to high-temperature incinerators equipped with alkaline flue-gas scrubbers [3].

  • Phenolic Oxidation: The ortho-hydroxyl group on the phenyl ring is susceptible to oxidation, especially under basic conditions. If neutralized too aggressively with strong bases (like NaOH), the phenol can oxidize into quinone-like intermediates, which are highly reactive, deeply colored, and environmentally toxic [2]. Therefore, we mandate the use of mild bases (e.g., Sodium Bicarbonate) for neutralization.

Standard Operating Procedures: Disposal Workflows

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)

Objective: Prevent aerosolization and ensure proper halogenated routing.

  • Containment: Using anti-static spatulas, transfer the solid powder into a High-Density Polyethylene (HDPE) wide-mouth container. Causality: HDPE is highly resistant to acidic salts, whereas standard metal containers will rapidly corrode.

  • Sealing: Secure the cap tightly and wrap with Parafilm to prevent moisture ingress, which can cause the salt to cake and adhere to the container walls.

  • Labeling: Affix a hazardous waste label. Crucially, explicitly write: "Solid Organic Waste - CONTAINS CHLORIDE SALTS."

  • Routing: Transfer to the laboratory's central halogenated solid waste accumulation area for pickup by a licensed hazardous waste contractor.

Protocol B: Aqueous Liquid Waste Disposal (Reaction Filtrates)

Objective: Safely neutralize the acidic hydrochloride salt without degrading the phenolic ring.

  • Assessment: Transfer the aqueous waste containing the dissolved amino acid hydrochloride into a dedicated, heavy-walled glass neutralization beaker. Place on a magnetic stirrer.

  • Mild Neutralization: Slowly add 1.0 M Sodium Bicarbonate ( NaHCO3​ ) solution dropwise while stirring.

    • Causality: NaHCO3​ releases CO2​ gas as it neutralizes the HCl. This endothermic gas release prevents the localized thermal spikes that would occur if NaOH were used, thereby protecting the phenolic ring from oxidative degradation.

  • Verification: Monitor the pH using indicator strips or a calibrated probe until the solution stabilizes between pH 6.0 and 8.0.

  • Disposal: Once neutralized, pour the solution into the Halogenated Liquid Waste carboy. Do not mix with nitric acid or strong oxidizers.

Mandatory Visualization: Waste Segregation Logic

To ensure zero ambiguity at the bench, print and affix the following decision tree above your laboratory's waste accumulation area.

G Start Waste Generation: (R)-2-Amino-2-(2-hydroxyphenyl) acetic acid HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid SolidCont HDPE Container Label: Halogenated Solid Solid->SolidCont CheckSolvent Aqueous or Organic? Liquid->CheckSolvent Incineration Licensed Hazardous Waste Incineration SolidCont->Incineration Aqueous Aqueous Solution (Acidic pH) CheckSolvent->Aqueous Organic Organic Solvent Mixture CheckSolvent->Organic Neutralize Neutralize with 1M NaHCO3 (pH 6-8) Aqueous->Neutralize Halogenated Route to Halogenated Waste Stream (Cl- present) Organic->Halogenated Neutralize->Halogenated Halogenated->Incineration

Fig 1: Decision tree for segregation and disposal of D-HPG HCl waste streams.

Spill Response & Decontamination

In the event of a benchtop spill of the dry powder:

  • Do not use water immediately. Adding water will dissolve the hydrochloride salt, creating a localized acidic environment that can damage stainless steel benchtops.

  • Dry Cleanup: Gently cover the spill with a damp, inert absorbent pad to suppress dust, then sweep the material into a dustpan using a disposable brush [3].

  • Decontamination: Once the bulk powder is removed, wash the area with a dilute sodium bicarbonate solution to neutralize any microscopic residual salt, followed by a final wipe with 70% Isopropanol or DI water.

By integrating these scientifically grounded protocols into your daily operations, your team ensures regulatory compliance while maintaining the integrity of your laboratory infrastructure.

References

  • 1GR 2-Amino-2-(2-hydroxyphenyl)acetic acid, Quantity: 1 g Fisher Scientific[Link]

Handling

Personal protective equipment for handling (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

Operational Safety and Handling Guide: (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (derived from the free base, CAS 25178-38-5) is a critical chiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (derived from the free base, CAS 25178-38-5) is a critical chiral building block frequently utilized in the synthesis of beta-lactam antibiotics and complex active pharmaceutical ingredients (APIs) [1]. As a Senior Application Scientist, I have observed that the operational risks associated with this compound are often underestimated. While the free amino acid is relatively benign, the hydrochloride (HCl) salt introduces specific physicochemical hazards—namely, hygroscopicity, localized acidity, and aerosolization potential—that demand rigorous, causality-driven handling protocols.

Mechanistic Hazard Analysis

Understanding the causality behind a chemical's hazard profile is the first step in establishing a self-validating safety protocol. The hazards of this compound stem directly from its molecular structure:

  • Acidic Dissociation (H315, H319): The hydrochloride salt is highly hygroscopic. Upon contact with ambient moisture, sweat on the skin, or the aqueous environment of the cornea, the salt rapidly dissociates, releasing localized hydrochloric acid. This sudden drop in pH causes immediate and severe irritation to the skin and eyes [2].

  • Hydrogen Bonding & Tissue Affinity: The ortho-hydroxyl group on the phenyl ring acts as a strong hydrogen bond donor and acceptor. This increases the molecule's affinity for biological membranes compared to unsubstituted phenylglycines, prolonging contact time and exacerbating irritation if not immediately decontaminated [1].

  • Triboelectric Aerosolization (H335): Fine, milled HCl salts are prone to static charge accumulation. During transfer, electrostatic repulsion can cause the powder to aerosolize, leading to inhalation exposure and subsequent respiratory tract irritation [3].

Barrier & Mitigation Strategy (PPE Matrix)

To mitigate these mechanistically defined risks, personnel must utilize Personal Protective Equipment (PPE) that acts as a targeted barrier. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be performance-based and directly correlated to the anticipated exposure [4].

Exposure RouteRequired PPE & StandardQuantitative SpecificationMechanistic Justification
Dermal (Skin) Nitrile Gloves & Lab Coat≥ 0.11 mm thicknessNitrile provides a robust, non-permeable barrier against polar, acidic salts, preventing localized pH drops on the epidermis.
Ocular (Eyes) Safety GogglesANSI Z87.1 (Splash/Dust)Forms a complete seal around the eyes, preventing acidic dust from contacting the aqueous cornea and triggering rapid HCl dissociation.
Inhalation Fume Hood / Respirator0.4 - 0.5 m/s face velocityCaptures triboelectrically charged, aerosolized particulates before they can deposit in the respiratory tract.

Standard Operating Procedure: Handling & Dissolution

This step-by-step methodology ensures a self-validating workflow where each action inherently verifies the safety of the next.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (0.4-0.5 m/s). This ensures the capture of any aerosolized particulates [3].

  • Barrier Integrity Check: Inspect nitrile gloves for micro-tears by trapping air and applying gentle pressure.

Phase 2: Weighing and Transfer 3. Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Neutralizing the surface charge prevents the triboelectric aerosolization of the hygroscopic HCl powder. 4. Mass Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass of (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride. Close the source container immediately to prevent ambient moisture ingress.

Phase 3: Dissolution 5. Solvent Sinking: Always add the pre-weighed powder to the stirring solvent, never the reverse. Causality: The dissociation of the HCl salt is exothermic. Adding the powder to a larger volume of solvent provides a thermal sink, preventing localized boiling, splattering, or rapid off-gassing of acidic vapors.

Exposure Mitigation Workflow

G Hazard Hazard Source: (R)-2-Amino-2-(2-hydroxyphenyl) acetic acid HCl Skin Dermal Exposure (Irritation/Acidic Burn) Hazard->Skin Contact Eye Ocular Exposure (Severe Irritation) Hazard->Eye Splash/Dust Inhalation Inhalation Exposure (Respiratory Tract) Hazard->Inhalation Aerosolization PPE_Skin Nitrile Gloves (≥0.11 mm) & Lab Coat Skin->PPE_Skin Mitigated by PPE_Eye Safety Goggles (ANSI Z87.1) Eye->PPE_Eye Mitigated by PPE_Inhalation Fume Hood & N95 Respirator Inhalation->PPE_Inhalation Mitigated by Safe Safe Operational State PPE_Skin->Safe PPE_Eye->Safe PPE_Inhalation->Safe

Workflow of exposure routes and PPE mitigation for handling the hydrochloride salt.

Decontamination & RCRA-Compliant Waste Management

Post-operation cleanup and disposal must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and regulatory penalties [5].

Spill Response Protocol

  • Containment: If a powder spill occurs outside the hood, immediately don an N95 respirator and isolate the area.

  • Suppression: Do not dry-sweep. Gently cover the spill with a slightly damp absorbent pad (using water or a mild 5% sodium bicarbonate solution) to suppress dust and neutralize the acidic salt.

  • Collection: Wipe inward from the edges to prevent spreading. Place all contaminated materials into a compatible, leak-proof High-Density Polyethylene (HDPE) container.

Waste Disposal Plan

  • Segregation: Store the waste in a designated Satellite Accumulation Area (SAA). Crucial: Do not mix this acidic waste stream with strong oxidizers or strong bases, as this will trigger a violent exothermic neutralization [6].

  • Containment & Labeling: Use non-metallic containers (e.g., HDPE or glass) because the residual chloride ions and acidic pH will corrode steel [6]. Label the container strictly as "Hazardous Waste: (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride (Corrosive/Irritant)".

  • Lifecycle Management: Ensure the SAA is inspected weekly. Waste must be transferred to a central accumulation area and collected by a licensed hazardous waste vendor within the federally mandated 90 to 180-day window, depending on your facility's generator status [5].

References

  • National Center for Biotechnology Information (PubChem). "Amino(2-hydroxyphenyl)acetic acid (CID 10125097)." National Institutes of Health. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." United States Department of Labor. Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC Database. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories (RCRA Guidelines)." Daniels Health Knowledge Center. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines and Segregation." Environmental Health & Safety. Available at: [Link]

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